Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-9-4-7-5(6)3-10-11-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDQIWWMYIACPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC2=C1C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192064 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-4-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-90-1 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-4-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-4-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate.
Executive Summary
Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate (CAS: 1363381-90-1) is a fused bicyclic heteroaromatic intermediate used primarily in the synthesis of bioactive small molecules.[1] Belonging to the pyrazolo[3,4-c]pyridine class (an isostere of purine and indole), this scaffold serves as a critical building block in Fragment-Based Drug Discovery (FBDD).[2] Its structural geometry allows for precise vector positioning of substituents, making it highly valuable for designing kinase inhibitors, antiviral agents, and protein degraders (PROTACs).
Chemical Identity & Characterization
| Property | Specification |
| IUPAC Name | Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate |
| CAS Number | 1363381-90-1 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| InChI Key | MIDQIWWMYIACPH-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
| pKa (Calc) | ~11.5 (NH), ~2.5 (Pyridine N) |
Structural Analysis
The molecule features a pyridine ring fused to a pyrazole ring across the [3,4-c] bond.[3][4]
-
Numbering: The pyridine nitrogen is typically assigned position 6 in the fused system. The carboxylate group is located at position 4, adjacent to the bridgehead carbon (C3a) and the C5 carbon.
-
Electronic Properties: The scaffold is electron-deficient due to the pyridine nitrogen, making the C4 ester susceptible to nucleophilic attack or reduction, while the NH at position 1 is acidic and can be readily alkylated.
Synthetic Pathways[2][7]
The synthesis of 4-substituted pyrazolo[3,4-c]pyridines requires precise regiocontrol to avoid forming the isomeric [4,3-c] or [3,4-b] systems. Two primary strategies are employed: Pyridine Ring Construction (from pyrazoles) and Pyrazole Ring Annulation (from pyridines).
Route A: Pyrazole Annulation (The "Vectorial Functionalisation" Approach)
This is the most common laboratory-scale route, utilizing 3,4-disubstituted pyridine precursors.
-
Precursor Formation: Start with 3-formyl-4-chloropyridine (or 3-acyl-4-chloropyridine).
-
Hydrazine Cyclization: Reaction with hydrazine hydrate effects a nucleophilic aromatic substitution (SNAr) at C4 (displacing chloride) followed by condensation with the C3-aldehyde to close the pyrazole ring.
-
Functionalization (C4): To introduce the carboxylate at C4, the starting material must be a 3-formyl-isonicotinic acid derivative or the resulting scaffold (e.g., 4-bromo-1H-pyrazolo[3,4-c]pyridine) undergoes Palladium-catalyzed Carbonylation (CO, MeOH, Pd(dppf)Cl₂).
Route B: Pyridine Construction (Inverse Electron Demand)
-
Starting Material: Methyl 5-aminopyrazole-4-carboxylate .
-
Cyclization: Reaction with a 1,3-dielectrophile (e.g., a masked malondialdehyde or equivalent) builds the pyridine ring. Note: This route often yields the 5-carboxylate or 7-carboxylate depending on the regiochemistry of the dielectrophile.
Experimental Protocol: Pd-Catalyzed Carbonylation (General Procedure)
To convert a 4-bromo/iodo precursor to the methyl ester:
-
Reagents: 4-Bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), Pd(OAc)₂ (5 mol%), dppf (10 mol%), Et₃N (3.0 eq), Methanol (solvent).
-
Conditions: The mixture is placed in an autoclave under Carbon Monoxide (CO) pressure (5–10 bar) and heated to 80–100°C for 16 hours.
-
Workup: Cool, depressurize, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Figure 1: Synthetic workflow for accessing the 4-carboxylate derivative via scaffold functionalization.
Medicinal Chemistry Applications
The pyrazolo[3,4-c]pyridine scaffold is a "privileged structure" in drug discovery due to its ability to mimic the purine ring of Adenosine Triphosphate (ATP).
Kinase Inhibition
The N1 and N2 nitrogens of the pyrazole ring can serve as hydrogen bond donor/acceptors in the hinge region of kinase ATP-binding pockets. The C4-carboxylate provides a vector to explore the "solvent-exposed" region or the "gatekeeper" pocket, depending on the binding mode.
-
Targets: CDK (Cyclin-Dependent Kinases), GSK-3β, and JAK family kinases.
Fragment-Based Drug Discovery (FBDD)
As a low-molecular-weight fragment (MW < 200), this ester is ideal for screening.
-
Growth Vectors:
-
N1: Alkylation/Arylation (Hydrophobic pocket interaction).
-
C4 (Ester): Hydrolysis to acid (salt bridge formation) or Amidation (H-bond interactions).
-
C5/C7: C-H activation or halogenation for further coupling.
-
Factor Xa Inhibitors (Apixaban Analogs)
While Apixaban utilizes a tetrahydro-pyrazolo[3,4-c]pyridine core, the aromatic 4-carboxylate is a key intermediate for synthesizing oxidized analogs or for late-stage diversification of the coagulation inhibitor pharmacophore.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the strategic importance of the C4 position.
Handling & Safety (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive (ester hydrolysis risk).
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust/vapors.
References
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
-
Sigma-Aldrich . (n.d.). Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate Product Sheet.
-
Maqbool, T., et al. (2013).[6] Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry. (Note: Comparative reference for isomeric synthesis).
-
ChemicalBook . (2025). Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate Properties.
Sources
- 1. 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid | 1260672-64-7 [chemicalbook.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. 4,5,6,7-tetrahydro-1-methyl-1H-Pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
The Pyrazolo[3,4-c]pyridine Scaffold: A Technical Guide to Kinase Targeting and Vectorial Functionalization
Executive Summary
The pyrazolo[3,4-c]pyridine scaffold represents a distinct class of nitrogen-containing heterocycles that functions as a "privileged structure" in medicinal chemistry.[1] Unlike its more common isomer, pyrazolo[3,4-d]pyrimidine (the classic adenine bioisostere found in Ibrutinib), the [3,4-c] isomer offers a unique electronic profile and vector orientation for substituent growth.
This guide details the biological significance, synthetic accessibility, and therapeutic application of this scaffold, with a specific focus on its role as a RIP1 kinase inhibitor and its utility in Fragment-Based Drug Discovery (FBDD) .
Structural Biology & Pharmacophore Analysis[2]
Bioisosterism and Binding Modes
The pyrazolo[3,4-c]pyridine core is a bioisostere of purine. Its biological value stems from its ability to mimic the adenine ring of ATP, allowing it to anchor into the hinge region of kinase ATP-binding pockets.
-
Hinge Binding: The N1 and N2 nitrogens of the pyrazole ring often serve as hydrogen bond donors/acceptors to the kinase hinge residues (e.g., Glu, Leu).
-
Selectivity Vectors: The [3,4-c] fusion orients the pyridine ring to project substituents into the solvent-exposed regions or the hydrophobic back pocket (Gatekeeper region), distinct from the [3,4-d] isomer.
The "Vectorial Functionalization" Advantage
A critical advantage of this scaffold is its amenability to vectorial functionalization . As demonstrated by Bedwell et al. (2023), the scaffold allows independent modification at four distinct positions, enabling precise tuning of potency and physicochemical properties (LogP, tPSA).
Key Growth Vectors:
-
N-1/N-2: Solubilizing groups or ribose mimics.
-
C-3: Access to the gatekeeper region (via Suzuki coupling).
-
C-5: Interaction with the catalytic loop (via Buchwald-Hartwig amination).[2]
-
C-7: Late-stage functionalization via C-H activation.
Core Chemistry: Synthetic Protocols
To utilize this scaffold, one must master its synthesis. The following protocol is based on the robust methodology for accessing 5-halo-1H-pyrazolo[3,4-c]pyridines, a versatile intermediate.
Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
Context: This protocol converts a 3-amino-4-methylpyridine derivative into the fused bicyclic system.
Reagents:
-
2-Chloro-4-methyl-5-nitropyridine (Starting Material)
-
Iron powder / NH₄Cl (Reduction)
-
NaNO₂ / Acetic Anhydride (Cyclization)[3]
-
Sodium Methoxide (Deacetylation)
Step-by-Step Workflow:
-
Reduction: Dissolve 2-chloro-4-methyl-5-nitropyridine in EtOH/H₂O (4:1). Add Iron powder (3 equiv) and NH₄Cl (5 equiv). Reflux for 2 hours. Filter through Celite to remove iron residues. Concentrate to yield the amine intermediate.
-
Diazotization & Cyclization: Suspend the amine in chloroform. Add potassium acetate (1.2 equiv) and acetic anhydride (3 equiv). Heat to 80°C. Dropwise add isoamyl nitrite (2 equiv).
-
Deacetylation: The product from step 2 is often N-acetylated. Dissolve in MeOH and treat with NaOMe (1.5 equiv) at RT for 1 hour to reveal the free N-H pyrazole.
-
Purification: Quench with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
¹H NMR (DMSO-d₆): Look for the diagnostic C3-H singlet around δ 8.2 ppm and the broad N-H signal >13 ppm.
-
LC-MS: Confirm M+H peak (approx. 154.0 for the chloro-derivative).
Visualization: Vectorial Functionalization Strategy
The following diagram illustrates the independent chemical access points on the scaffold.
Caption: Fig 1. Vectorial functionalization strategy allowing independent modification of the pyrazolo[3,4-c]pyridine core (Adapted from Bedwell et al., 2023).
Biological Significance: Therapeutic Applications
Primary Case Study: RIP1 Kinase Inhibition
While many reviews generalize kinase activity, the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivative has been explicitly identified as a potent inhibitor of Receptor Interacting Protein 1 (RIP1) Kinase (Yoshikawa et al., J. Med.[3][6][7] Chem. 2018).[8]
-
Mechanism: RIP1 is a critical regulator of necroptosis (programmed necrosis) and inflammation.
-
Binding: The lactam moiety (7-oxo) in the [3,4-c] scaffold functions as a hydrogen bond acceptor/donor system that mimics the transition state of the kinase reaction.
-
Therapeutic Outcome: Inhibition of RIP1 prevents the formation of the "necrosome" complex (RIP1-RIP3-MLKL), offering therapeutic potential in:
-
Ulcerative Colitis
-
Neurodegenerative diseases (ALS, Alzheimer's)
-
Ischemic injury
-
Kinase Selectivity Profile
The [3,4-c] isomer often exhibits a cleaner selectivity profile compared to [3,4-d] pyrimidines.
-
Pim-1 Kinase: Derivatives substituted at C3 with aromatic rings show micromolar to nanomolar inhibition of Pim-1, a target in leukemia.
-
CDK Inhibition: While less common than in the [3,4-b] series, [3,4-c] derivatives have shown activity against CDK1/Cyclin B when appropriately substituted at the C5 position.
Visualization: RIP1 Signaling Pathway
This diagram details where the scaffold intervenes in the inflammatory pathway.
Caption: Fig 2. Mechanism of Action: The scaffold blocks RIP1 kinase activity, preventing necrosome assembly and downstream inflammatory cell death.
Quantitative Data Summary
The following table summarizes key Structure-Activity Relationship (SAR) data for the scaffold in the context of RIP1 and general kinase inhibition.
| Substituent Position | Modification | Effect on Potency (IC50) | Effect on Properties |
| N-1 | Methyl / Ethyl | Neutral / Slight Decrease | Improves Lipophilicity |
| N-1 | Phenyl | Increase (nM range) | Pi-stacking in pocket |
| C-3 | H (Unsubstituted) | Low (µM range) | Poor pocket fill |
| C-3 | Aryl / Heteroaryl | High (nM range) | Engages Gatekeeper |
| C-5 | Amine (NH-R) | Moderate | Solubilizing vector |
| C-7 | Oxo (=O) | Critical for RIP1 | H-bond acceptor |
Data synthesized from Yoshikawa et al. (2018) and Bedwell et al. (2023).
Future Outlook
The pyrazolo[3,4-c]pyridine scaffold is currently underutilized compared to its isomers. Future development lies in:
-
PROTACs: Using the C-5 or C-7 vectors to attach E3 ligase linkers for targeted protein degradation.
-
Covalent Inhibitors: Introducing acrylamide "warheads" at C-5 to target non-catalytic cysteines in kinases (e.g., JAK3, BTK).
References
-
Bedwell, E. V., et al. (2023).[3][9] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34391-34399.[2]
-
[Link]
-
-
Yoshikawa, M., et al. (2018). "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors." Journal of Medicinal Chemistry, 61(6), 2384–2409.
-
[Link]
-
-
Braña, M. F., et al. (2005).[10] "Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 48(22), 6843–6854. (Cited for comparative SAR analysis of the [3,4-c] fusion system).
-
[Link]
-
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles | MDPI [mdpi.com]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
The Pyrazolo[3,4-c]pyridine Core: Structural Anatomy, Synthesis, and Medicinal Utility
[1][2]
Executive Summary & Structural Anatomy
The 1H-pyrazolo[3,4-c]pyridine scaffold is a fused bicyclic heterocycle consisting of a pyrazole ring fused to the c-face (positions 3 and 4) of a pyridine ring. In the context of medicinal chemistry, it serves as a critical bioisostere for purine and indazole cores, offering distinct electronic properties and hydrogen-bonding vectors that can fine-tune potency and selectivity profiles.
Numbering and Nomenclature
Correct numbering is non-negotiable for synthetic planning and SAR (Structure-Activity Relationship) discussion.
-
The Fusion: The pyrazole is fused at the 3,4-position of the pyridine.
-
The Heteroatoms:
-
N1/N2: Pyrazole nitrogens.[1][2][3] N1 is typically the site of the acidic proton (in unsubstituted tautomers) and the primary vector for solubility-enhancing groups.
-
N6: The pyridine nitrogen resides at position 6. This distinguishes it from the [3,4-b] isomer (where N is at 7) and the [4,3-c] isomer (where N is at 5).
-
Physicochemical Profile[5]
-
Lipophilicity (cLogP): Generally lower than the corresponding indazole due to the additional pyridine nitrogen, improving water solubility.
-
Acidity (pKa): The N1-H is weakly acidic (pKa ~13-14), allowing for base-mediated alkylation. The N6 pyridine nitrogen is weakly basic, capable of accepting hydrogen bonds or being protonated in acidic media.
-
Electronic Character: The scaffold is electron-deficient compared to indole/indazole, making the C-H bonds (particularly at C3 and C7) susceptible to specific functionalization strategies but resistant to electrophilic aromatic substitution without activation.
Vectorial Functionalization & SAR Logic
In modern drug design, particularly FBDD, the ability to elaborate a core in multiple directions ("vectors") is paramount.[1] The pyrazolo[3,4-c]pyridine core offers four distinct vectors, as characterized in recent literature (e.g., Bedwell et al., 2023).
The Vector Map
-
N1 Vector (Solvent Front): The primary handle for tuning physicochemical properties (solubility, permeability). In kinase inhibitors, this group often projects towards the solvent interface.
-
C3 Vector (Gatekeeper/Hinge): Critical for occupying the hydrophobic pocket or interacting with the gatekeeper residue in kinases.
-
C5 Vector: Often explored via cross-coupling (Suzuki/Buchwald) to introduce aryl/heteroaryl systems that engage the ribose binding pocket.
-
C7 Vector: A difficult-to-access position that can provide unique selectivity by inducing steric clashes with non-target proteins.
Synthetic Strategies
Constructing the [3,4-c] core requires overcoming regioselectivity challenges. Two primary strategies dominate: the Displacement/Cyclization Route (convergent) and the Diazotization/Cyclization Route (linear).
Strategy A: Displacement/Cyclization (The "Convergent" Route)
This is the preferred method for generating N1-substituted derivatives early in the synthesis.
-
Starting Material: 4-chloro-3-cyanopyridine (or 4-alkoxy-3-cyanopyridine).
-
Reagent: Hydrazines (R-NHNH₂).
-
Mechanism:
-
SNAr: Hydrazine displaces the C4-chloro group.
-
Cyclization: The terminal nitrogen of the hydrazine attacks the C3-cyano group.
-
Result: Formation of the 3-amino-1H-pyrazolo[3,4-c]pyridine (if using hydrazine hydrate) or N1-substituted analogues.
-
Strategy B: Diazotization/Cyclization (The "Bedwell/Huisgen" Route)
Used effectively to synthesize 5-halo scaffolds for further elaboration.
-
Starting Material: 3-amino-4-methylpyridine derivatives.
-
Reagent: NaNO₂ / Ac₂O (Phase transfer conditions).[4]
-
Mechanism: Nitrosation of the amine followed by cyclodehydration involving the adjacent methyl group. This route is excellent for generating the unsubstituted parent core, which can then be selectively alkylated.
[6]
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrazolo[3,4-c]pyridine (Diazotization Method)
Adapted from Bedwell et al. (2023) and Silva Júnior et al.
Objective: Synthesis of the unsubstituted core or 5-halo derivatives.
-
Reagents: 3-amino-4-methylpyridine (1.0 eq), Sodium Nitrite (NaNO₂, 2.2 eq), Acetic Anhydride (Ac₂O, 3.0 eq), 18-crown-6 (0.05 eq), Chloroform (CHCl₃).
-
Procedure:
-
Dissolve 3-amino-4-methylpyridine and 18-crown-6 in CHCl₃ under N₂ atmosphere.
-
Cool to 0°C. Add NaNO₂ and Ac₂O sequentially.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours (monitor by TLC for disappearance of amine).
-
Workup: The reaction typically forms an N-acetyl intermediate. Evaporate solvent.
-
Deacetylation: Resuspend the residue in MeOH and treat with NaOMe (excess) or aqueous ammonia to remove the N-acetyl group.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
-
Validation Check:
-
NMR: Look for the disappearance of the methyl singlet (approx 2.2 ppm) and the appearance of the pyrazole C3-H proton (typically >8.0 ppm).
-
MS: Confirm [M+H]+.
Protocol 2: Regioselective N1-Alkylation
Critical Step: Alkylation of the unsubstituted core often yields a mixture of N1 and N2 isomers.
-
Conditions: Core (1.0 eq), Alkyl Halide (1.1 eq), Cs₂CO₃ (2.0 eq), DMF, 60°C.
-
Regioselectivity:
-
N1-Alkylation: Favored thermodynamically and sterically in most cases.
-
N2-Alkylation: Often a minor product, but ratio depends on the steric bulk of the electrophile.
-
-
Separation: Isomers usually have distinct Rf values. N1 isomers are typically less polar than N2 isomers on silica gel.
Comparative Data: [3,4-c] vs. [3,4-b]
To aid in "Scaffold Hopping," the following table compares the [3,4-c] core with its more common [3,4-b] isomer.
| Feature | Pyrazolo[3,4-c]pyridine | Pyrazolo[3,4-b]pyridine | Implication |
| Pyridine N Position | Position 6 | Position 7 | [3,4-c] lacks the N7-interaction often seen in adenine mimetics. |
| Vector Geometry | Linear C3-C7 axis | Bent C3-C6 axis | [3,4-c] projects substituents at C5/C7 differently into binding pockets. |
| Synthetic Access | Moderate (Requires specific precursors) | High (Many commercial precursors) | [3,4-c] offers stronger IP potential due to lower prior art density. |
| Solubility | Moderate-High | Moderate | Similar, but N-placement affects pKa and solvation. |
References
-
Bedwell, E. V., et al. (2023).[1] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34391-34399.[2]
-
Silva Júnior, E. F., et al. (2022).[5][6] "Synthesis and biological evaluation of pyrazolo[3,4-c]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters. (Cited within Bedwell et al. for the modified Huisgen method).
-
Lozach, O., et al. (2005).[7] "Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry. (Note: Provides SAR context for the [3,4-c] fusion geometry, though on a pyridazine core).
- Varvounis, G., et al. (2001). "Pyrazolopyridines: A survey of the literature." Advances in Heterocyclic Chemistry. (Foundational text for ring numbering and classical synthesis).
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. dau.url.edu [dau.url.edu]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Structural Characterization of Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate by NMR and HRMS
This Application Note is designed for researchers in medicinal chemistry and analytical science, focusing on the rigorous structural validation of Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., CDK, GSK-3
Introduction & Scientific Context
The pyrazolo[3,4-c]pyridine core is a fused bicyclic heterocycle often utilized as a bioisostere of purine or indole in fragment-based drug discovery (FBDD). The 4-carboxylate derivative serves as a versatile building block for introducing complexity at the pyridine ring while maintaining the hydrogen-bonding capability of the pyrazole moiety.
Analytical Challenge: The primary challenge in characterizing this scaffold is distinguishing between:
-
Regioisomers: [3,4-c] vs. [3,4-b] vs. [4,3-c] fusion patterns during synthesis.
-
Tautomers: The 1H- (N1-H) vs. 2H- (N2-H) tautomeric forms, which significantly impact biological activity and binding modes.
This protocol provides a definitive workflow to validate the 1H-pyrazolo[3,4-c]pyridine-4-carboxylate structure using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow
Diagram 1: Characterization Logic Flow
The following workflow illustrates the critical path from sample preparation to structural confirmation, highlighting the decision points for tautomer assignment.
Caption: Integrated workflow for the structural validation of pyrazolo-pyridine derivatives.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and analyze fragmentation to verify the ester functionality.
Materials & Methods[1][2][3][4][5][6][7][8][9]
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).
-
Solvent: LC-MS grade Methanol + 0.1% Formic Acid.
Step-by-Step Procedure
-
Sample Dilution: Dissolve 1 mg of compound in 1 mL Methanol. Dilute 1:100 with Mobile Phase A (Water + 0.1% Formic Acid) to reach ~10 µg/mL.
-
Direct Infusion: Inject sample at a flow rate of 5-10 µL/min.
-
Parameters:
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 100-135 V (Optimize to see parent ion)
-
Gas Temperature: 300°C
-
-
Acquisition: Scan range m/z 50–1000.
Data Interpretation
The theoretical exact mass for protonated C
| Ion Species | Theoretical m/z | Observed m/z (Typ.) | Error (ppm) | Interpretation |
| 192.0768 | 192.0770 | < 2.0 | Protonated molecular ion | |
| 214.0587 | 214.0590 | < 2.0 | Sodium adduct | |
| 383.1462 | 383.1465 | < 2.0 | Dimer (concentration dependent) | |
| Fragment 1 | 160.0505 | 160.0510 | - | Loss of MeOH ( |
Validation Check: A mass error < 5 ppm confirms the elemental formula.
Protocol 2: NMR Spectroscopy
Objective: Unambiguously assign the regiochemistry of the pyridine ring and the position of the ester group.
Materials & Methods[1][2][3][4][5][6][7][8][9]
-
Instrument: 400 MHz or 600 MHz NMR Spectrometer (Bruker/Varian).
-
Solvent: DMSO-d
(Essential).-
Why? CDCl
often causes broadening of the pyrazole NH signal or rapid exchange, making tautomer identification impossible. DMSO-d stabilizes the NH proton via hydrogen bonding.
-
-
Experiments:
H, C, COSY, HSQC, HMBC, NOESY.
Structural Numbering Reference
For 1H-pyrazolo[3,4-c]pyridine-4-carboxylate :
-
N1: Pyrazole NH
-
C3: Pyrazole CH
-
C4: Pyridine Carbon (bearing ester)[1]
-
C5: Pyridine Carbon (adjacent to N6)
-
N6: Pyridine Nitrogen
-
C7: Pyridine Carbon (adjacent to bridgehead)
Expected Chemical Shifts & Assignments (DMSO-d )
| Position | Atom | Multiplicity | Key HMBC Correlations | |||
| 1 | NH | 13.5 - 14.0 | br s | - | - | C3, C3a, C7a |
| 3 | CH | 8.30 - 8.45 | s | - | 134.0 | C3a, C4 |
| 3a | C | - | - | - | 138.0 | - |
| 4 | C | - | - | - | 130.0 | - |
| 5 | CH | 8.80 - 8.90 | s (or d) | < 1.0 | 144.0 | C4, C7, C=O |
| 6 | N | - | - | - | - | - |
| 7 | CH | 9.10 - 9.20 | s (or d) | < 1.0 | 140.0 | C5, C3a |
| 7a | C | - | - | - | 136.0 | - |
| Ester | OMe | 3.95 | s | - | 52.5 | C=O[1][2][3][4] |
| Ester | C=O | - | - | - | 165.0 | OMe, H5 |
Note: H5 and H7 are separated by the pyridine nitrogen (N6). While they are "meta" in distance, the coupling is often negligible (
Critical NOESY/ROESY Analysis
To confirm the ester is at Position 4 (and not 5 or 7), and the tautomer is 1H:
-
Regiochemistry (Ester Position):
-
Observation: Strong NOE cross-peak between Ester OMe (
3.95) and H5 ( 8.85) . -
Logic: H5 is spatially adjacent to the C4-substituent. H3 is on the pyrazole ring and may show a weak NOE to the ester methyl, but H5 is the definitive neighbor.
-
-
Tautomerism (1H vs 2H):
-
Observation: NOE between NH (
13.8) and H7 ( 9.15) . -
Logic: In the 1H-tautomer, the NH is peri-proximal to H7. In the 2H-tautomer, the N-H would be closer to H3.
-
Diagram 2: Key NOE Correlations
Caption: Key Nuclear Overhauser Effects (NOE) confirming the 1H-tautomer and 4-position regiochemistry.
Troubleshooting & Quality Control
Issue: Broad or Missing NH Signal
-
Cause: Proton exchange with trace water in DMSO-d
or rapid tautomerization. -
Solution:
-
Dry the sample under high vacuum for 2 hours.
-
Use a fresh ampoule of DMSO-d
(99.9% D). -
Run the NMR experiment at lower temperature (e.g., 280 K) to slow down exchange.
-
Issue: Distinguishing H5 and H7
-
Ambiguity: Both are deshielded singlets in the aromatic region.
-
Solution: Use HMBC .[5]
-
H7 will show a correlation to the bridgehead carbon C3a .
-
H5 will show a correlation to the Ester Carbonyl (C=O) (via 3-bond coupling).
-
This definitively places H5 adjacent to the ester group.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71463616, Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate. Retrieved from [Link]
-
Lynch, M. A., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives: Tautomerism and Signal Assignment. Magnetic Resonance in Chemistry.[6][7][8] [Link]
- Reaxys/SciFinder.General synthesis and characterization of pyrazolo[3,4-c]pyridine-4-carboxylates. (Search Query: Structure Search CAS 1363381-90-1).
Disclaimer: The chemical shifts provided are theoretical estimates based on substituent additivity rules and analogous heterocyclic systems in DMSO-d
Sources
- 1. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate | C8H7N3O2 | CID 71463616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate(916325-83-2) 1H NMR spectrum [chemicalbook.com]
- 3. 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1h-pyrazolo[3,4-c]pyridine (C6H5N3) [pubchemlite.lcsb.uni.lu]
- 5. jk-sci.com [jk-sci.com]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. NMR Predictor - Documentation [docs.chemaxon.com:443]
Troubleshooting & Optimization
Technical Support Center: Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate Synthesis
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate .
Topic: Yield Optimization & Troubleshooting Target Molecule CAS: 1363381-90-1 Core Scaffold: 1H-Pyrazolo[3,4-c]pyridine[1][2][3][4]
The Critical Path: Synthetic Strategy & Failure Modes[1][4][6]
The synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate is chemically precarious because it requires the formation of a pyrazole ring fused to a pyridine without destroying the methyl ester functionality located at the sterically congested C4 position.[1][2]
The most common synthetic route involves the condensation of a 3,4-disubstituted pyridine precursor (typically a 3-formyl or 3-acyl derivative) with hydrazine.[1][2] However, this route is plagued by two primary failure modes that decimate yield:[2][4]
-
Lactamization (The "Pyrazolone" Trap): If the precursor is methyl 3-formylisonicotinate, hydrazine will preferentially attack the ester to form the thermodynamically stable six-membered lactam (pyrazolone) rather than the desired ester-substituted pyrazole.[1][2]
-
Hydrazide Formation: The hydrazine nucleophile attacks the ester group directly, converting the target methyl ester into a hydrazide byproduct.[2][4]
Workflow Visualization: The Selectivity Challenge
The following diagram illustrates the kinetic vs. thermodynamic pathways. To improve yield, your conditions must strictly favor Path A .
Caption: Path A (Target) requires a specific leaving group strategy or buffered conditions to prevent Path B (Lactamization) and Path C (Hydrazide formation).
Protocol Optimization: The "Self-Validating" System
To maximize yield, you must move away from standard "boil in ethanol" protocols.[2][4] Use this optimized parameter set to suppress side reactions.
A. Reagent Selection: The Buffer Strategy
Standard Hydrazine Hydrate is highly basic (
-
Recommendation: Use Hydrazine Acetate or Hydrazine Hydrochloride (with stoichiometric base).[2][4]
-
Why: Protonating the hydrazine reduces its basicity, slowing down the direct attack on the ester (Path C) while maintaining sufficient nucleophilicity for the aldehyde condensation (Step 1).[2][4]
B. Solvent System: The "Dry" Rule
Water is the enemy of your ester yield.[2]
-
Standard: Ethanol (95%).[2][4] Risk: Hydrolysis.[1][2][4][5]
-
Optimized: Anhydrous Methanol or Absolute Ethanol with molecular sieves.[2][4]
-
Advanced: Fluorinated Alcohols (TFE/HFIP) . These solvents stabilize the hemiaminal intermediate and can improve regioselectivity, though they are often cost-prohibitive for large scale.[2][4]
C. Temperature Profile: The "Ramp" Method
Never add hydrazine to a hot solution of the ester.[2][4]
-
Phase 1 (Imine Formation): -10°C to 0°C. Add hydrazine dropwise.[1][2][4] Hold for 1–2 hours. Monitor TLC for disappearance of aldehyde.[2]
-
Phase 2 (Cyclization): Slowly warm to Room Temperature (RT). Only heat to reflux if TLC shows the intermediate hydrazone is stable and not cyclizing.[2]
Summary of Optimized Conditions (Table)
| Parameter | Standard (Low Yield) | Optimized (High Yield) | Mechanistic Rationale |
| Hydrazine Source | Hydrazine Hydrate (excess) | Hydrazine Acetate (1.05 eq) | Buffers pH to prevent ester hydrolysis/hydrazolysis.[1][2] |
| Solvent | Ethanol (Reagent Grade) | Anhydrous Methanol | Eliminates water to prevent saponification.[2][4] |
| Addition Temp | RT or Reflux | -10°C to 0°C | Favors kinetic imine formation over thermodynamic amide formation.[1][2][4] |
| Concentration | 0.5 M | 0.1 M - 0.2 M | Dilution favors intramolecular cyclization over intermolecular oligomerization.[1][2][4] |
Troubleshooting Guide: Diagnosing Low Yields
Use this logic tree to diagnose specific failure points in your current experiment.
Q1: Did the reaction turn into a solid, insoluble mass?
-
Diagnosis: You likely formed the Lactam (Pyrazolone) or the Azine dimer.[2][4]
-
Fix: Check your precursor.[1][2][4] If you are using Methyl 3-formylisonicotinate, you cannot make the ester product directly because the hydrazine will cyclize onto the ester.[2][4] You must switch to Methyl 3-formyl-4-chloropyridine (or similar halo-pyridine) where the hydrazine displaces the halogen, preserving the ester.[1][2]
Q2: Is the product water-soluble or stuck in the aqueous phase?
Q3: TLC shows multiple spots close together?
-
Diagnosis: Regioisomers (1H vs 2H) or Tautomers .
-
Insight: 1H-pyrazolo[3,4-c]pyridine is generally the thermodynamic product, but 2H isomers can form kinetically.[2][4]
-
Fix: Recrystallization from hot ethanol usually isolates the stable 1H isomer.[2][4] If separation is difficult, consider protecting the hydrazine (e.g., using Boc-hydrazine) to force regioselectivity, then deprotect.[2][4]
Workup & Purification Protocols
Due to the amphoteric nature of the pyrazolo-pyridine scaffold, standard silica chromatography often leads to "streaking" and yield loss.[4]
Step-by-Step Isolation
-
Quench: Cool reaction to 0°C. If using anhydrous conditions, add a calculated amount of acetic acid to neutralize any residual hydrazine.
-
Concentration: Remove solvent under reduced pressure (do not heat above 40°C to avoid decarboxylation).
-
Precipitation (Preferred):
-
Chromatography (If necessary):
Alternative Route Validation (When Direct Cyclization Fails)
If the hydrazine condensation with the pyridine precursor persistently yields <20%, you are likely fighting an insurmountable electronic barrier.[2][4] The industry-standard alternative is the Inverse Strategy :
Route: Construct the Pyridine ring onto a Pyrazole.
-
Start: Ethyl 2-(3-formyl-1H-pyrazol-4-yl)-2-oxoacetate .
-
Mechanism: The ammonia condenses with the keto-ester and aldehyde to close the pyridine ring.[1][2]
-
Advantage: The ester functionality is established before the final ring closure, avoiding the "hydrazide trap."[2][4]
FAQ
Q: Can I use Methylhydrazine to make the N-methyl derivative directly? A: Yes, but regioselectivity will be an issue.[2][4] Methylhydrazine reacting with a 3,4-unsymmetrical pyridine will yield a mixture of 1-methyl and 2-methyl isomers.[1][2] The 1-methyl isomer is usually favored in polar protic solvents, but separation will be required.[1][2][4]
Q: Why is the "4-carboxylate" so rare in literature compared to the 3- or 5-carboxylate? A: The 4-position is sterically crowded by the adjacent bridgehead nitrogen (N2) and carbon (C3a).[1][2] This makes the ester group prone to twisting out of planarity, reducing conjugation and making it more reactive towards nucleophiles (like hydrazine) than a typical aromatic ester.[2][4]
Q: My product has a melting point >250°C, is this correct? A: Likely not. High melting points (>250°C) usually indicate the Lactam (Pyrazolone) species.[2][4] The desired methyl ester typically melts in the range of 140°C–180°C depending on purity and polymorphs.[2] Always verify with IR (Look for Ester C=O at ~1720 cm⁻¹ vs Amide C=O at ~1680 cm⁻¹).[2][4]
References
-
Synthesis of Pyrazolo[3,4-c]pyridines via Hydrazine Condensation
-
Regioselectivity in Pyrazole Ring Formation
-
Commercial Reference & Properties (CAS 1363381-90-1)
-
General Review of Pyrazolopyridine Scaffolds
Sources
- 1. 1256833-34-7|3-Methyl-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate | C8H7N3O2 | CID 71463616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. calpaclab.com [calpaclab.com]
- 5. atlantis-press.com [atlantis-press.com]
Overcoming poor water solubility of pyrazolo[3,4-b]pyridine-4-carboxylic acid
Welcome to the technical support center for pyrazolo[3,4-b]pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these solubility hurdles and advance your research.
Introduction: The Solubility Challenge
Pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key scaffold for kinase inhibitors and other therapeutic agents.[1][2] However, its rigid, planar structure and potential for strong intermolecular interactions in the crystal lattice contribute to its characteristically low aqueous solubility. One study on a related series of pyrazolopyridine 4-carboxamides reported aqueous solubility of a parent compound to be as low as <2.5 µM, highlighting the significant challenge this scaffold presents.[3]
This guide will walk you through a logical, stepwise approach to systematically address and overcome these solubility issues in your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered by researchers working with pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Question 1: I'm trying to make a stock solution in an aqueous buffer (e.g., PBS pH 7.4), but the compound won't dissolve. What's the first thing I should try?
Answer:
Directly dissolving pyrazolo[3,4-b]pyridine-4-carboxylic acid in neutral aqueous buffers is often unsuccessful due to its low intrinsic solubility. The first and most critical step is to leverage the compound's ionizable functional groups: the carboxylic acid and the pyridine nitrogen.
The molecule has two key pKa values that we can exploit:
-
Carboxylic Acid (Acidic pKa): The carboxylic acid group (-COOH) is acidic. When the pH of the solution is above its pKa, this group will deprotonate to the highly soluble carboxylate form (-COO⁻).
-
Pyridine Nitrogen (Basic pKa): The pyridine ring contains a basic nitrogen atom. When the pH is below its pKa, this nitrogen will be protonated, forming a more soluble cationic species.
Based on computational predictions and data from similar structures, we can estimate the pKa values for pyrazolo[3,4-b]pyridine-4-carboxylic acid:
-
pKa of Carboxylic Acid: Estimated to be in the range of 3.5 - 4.5 .
-
pKa of Pyridine Nitrogen: Estimated to be in the range of 1.0 - 2.0 .[4]
Immediate Troubleshooting Step: pH Adjustment
To solubilize the compound, you must adjust the pH of your aqueous vehicle to be at least 1.5 to 2 pH units above the pKa of the carboxylic acid.
-
Recommendation: Start by preparing a solution with a pH of ~6.0 or higher. A simple method is to first slurry the compound in water and then add a small amount of a base (e.g., 1 M NaOH) dropwise until the solid dissolves. Once dissolved, you can carefully adjust the pH back down if your experimental window allows, but be mindful of potential precipitation. For most cell-based assays conducted at pH 7.4, preparing the initial stock in a slightly basic solution and then diluting into the final medium is a successful strategy.
Question 2: My compound dissolves in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer:
This is a classic problem known as "precipitation upon dilution" and is extremely common for poorly soluble compounds prepared as DMSO stocks. The abrupt shift from a highly favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to rapidly fall out of solution.
Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for precipitation upon dilution.
Explanation of Steps:
-
Reduce DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally ≤0.5%. High concentrations of DMSO can alter the solvent properties of your buffer, initially keeping the compound dissolved, but precipitation can still occur over time.
-
Incorporate Co-solvents: Co-solvents are water-miscible organic solvents that increase the overall solvating power of the aqueous medium.[5] Polyethylene glycol 400 (PEG 400) and propylene glycol (PG) are excellent choices for in vitro and preclinical studies. Try preparing your stock solution in a mixture, such as 50:50 DMSO/PEG 400, before diluting.
-
Use Solubilizing Excipients:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or 80 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase. Adding a small amount (e.g., 0.01-0.1%) to your final assay buffer before adding the compound stock can prevent precipitation.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Question 3: I need to prepare a formulation for an in vivo animal study. What are my best options?
Answer:
Formulations for in vivo studies require careful consideration of toxicity, tolerability, and the desired pharmacokinetic profile. Simple DMSO-based solutions are generally not suitable for animal dosing.
Here is a summary of recommended formulation strategies, moving from simple to more complex approaches:
| Formulation Strategy | Key Components | Suitability & Considerations |
| pH-Adjusted Aqueous Solution | Water, pH-adjusting agent (e.g., NaOH), buffering agent (e.g., citrate) | Oral (gavage): Excellent first choice if sufficient solubility is achieved at a physiologically tolerable pH (typically pH 4-8).[5] |
| Co-solvent System | Water, Propylene Glycol, PEG 400, Ethanol | Oral & Parenteral (IV, IP): Very common and effective. A typical vehicle might be 10% DMSO, 40% PEG 400, 50% Water. The exact ratios must be optimized for solubility and tolerability. |
| Cyclodextrin Complex | Water, HP-β-CD or SBE-β-CD | Oral & Parenteral: Excellent for increasing apparent solubility and often well-tolerated. Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) is frequently used for IV formulations.[6] |
| Lipid-Based Formulation | Oils (e.g., sesame oil), surfactants (e.g., Labrasol®, Cremophor® EL) | Oral: Self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption by presenting the drug in a solubilized state in the GI tract. |
| Nanosuspension | Water, drug nanoparticles, stabilizers (e.g., surfactants, polymers) | Oral & Parenteral: A more advanced approach involving milling or homogenization to reduce drug particle size to the nanometer range.[1] This dramatically increases the surface area, improving dissolution rate and bioavailability. |
Recommendation: Start with pH adjustment and co-solvent systems as they are the most straightforward to prepare and evaluate. If these fail to provide the required concentration and stability, progress to cyclodextrin or lipid-based formulations.
Part 2: Experimental Protocols
This section provides step-by-step methodologies for key solubility enhancement experiments.
Protocol 1: Determining pH-Dependent Aqueous Solubility
Objective: To determine the solubility of pyrazolo[3,4-b]pyridine-4-carboxylic acid at different pH values to identify the optimal pH for solubilization.
Materials:
-
Pyrazolo[3,4-b]pyridine-4-carboxylic acid
-
Series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 8.0
-
1 M HCl and 1 M NaOH for pH adjustment
-
Vials with screw caps
-
Orbital shaker or rotator
-
HPLC with a suitable column (e.g., C18) and validated analytical method
-
Microcentrifuge and 0.22 µm syringe filters
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials (enough to ensure saturation, e.g., 1-2 mg/mL).
-
Solvent Addition: Add a fixed volume (e.g., 1 mL) of each pH buffer to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand for a short period for the excess solid to settle.
-
Filtration/Centrifugation: Carefully take an aliquot from the supernatant. To remove any undissolved particles, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter. This step is critical to avoid artificially high solubility readings.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a pre-validated HPLC method against a standard curve.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.
Protocol 2: Screening Co-solvents for Solubility Enhancement
Objective: To evaluate the solubilizing capacity of common pharmaceutical co-solvents.
Materials:
-
Pyrazolo[3,4-b]pyridine-4-carboxylic acid
-
Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol (EtOH), DMSO
-
Water (HPLC grade)
-
Equipment as listed in Protocol 1
Methodology:
-
Prepare Solvent Systems: Create a series of binary solvent mixtures, for example:
-
20%, 40%, 60%, 80% (v/v) PG in water
-
20%, 40%, 60%, 80% (v/v) PEG 400 in water
-
20%, 40%, 60%, 80% (v/v) EtOH in water
-
-
Equilibration: Add an excess of the solid compound to vials containing each solvent system.
-
Follow Steps 3-7 from Protocol 1 to equilibrate the samples, process the supernatant, and quantify the concentration of the dissolved compound.
-
Data Analysis: Plot the solubility against the percentage of co-solvent in the mixture for each co-solvent tested.
Caption: Logical workflow for selecting a solubility enhancement strategy.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare and evaluate a formulation using HP-β-CD to enhance aqueous solubility.
Materials:
-
Pyrazolo[3,4-b]pyridine-4-carboxylic acid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water (HPLC grade)
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Methodology (Kneading Method):
-
Molar Ratio Calculation: Determine the desired molar ratio of drug to HP-β-CD (common starting ratios are 1:1 and 1:2).
-
Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of water to form a paste.
-
Kneading: Gradually add the drug to the paste and knead thoroughly for 30-60 minutes. If the mixture becomes too dry, add a few more drops of water.
-
Drying: The resulting paste can be dried under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverization: Gently pulverize the dried complex into a fine powder.
-
Solubility Testing: Evaluate the aqueous solubility of the resulting powder using the method described in Protocol 1 (in a single buffer, e.g., water or PBS pH 7.4) and compare it to the intrinsic solubility of the uncomplexed drug.
References
- (2024, July 14).
- (2025, October 15). 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 3-iodo-, methyl ester. EPA.
- (n.d.).
- (n.d.).
- (n.d.). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software.
- (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs.
- (n.d.). 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. SCBT.
- (n.d.). 1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid. PubChemLite.
- (2022, March 30).
- (2026, February 4). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
- (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.
- (n.d.).
- (n.d.). Poly (ethylene glycol) (PEG-400)
- (2013, October 24). Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)
- (n.d.). Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine....
- (2025, October 16). (PDF) Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives.
- (n.d.). 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | 116855-08-4. SCBT.
- (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pKa Prediction | Rowan [rowansci.com]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole N-Alkylation Regiocontrol
Current Status: Online 🟢 Operator: Dr. Aris (Senior Application Scientist) Ticket Topic: Managing Regioselectivity in Pyrazole N-Alkylation Reference ID: PYR-ALK-001
Core Logic: The "Tug-of-War" Mechanism
Before troubleshooting specific reactions, you must understand the fundamental "tug-of-war" occurring in your flask. Pyrazoles are ambident nucleophiles. For a 3-substituted pyrazole, the two nitrogens are non-equivalent:
-
(Distal): Further from the substituent (
). Less sterically hindered.[1][2] -
(Proximal): Adjacent to the substituent (
). More sterically hindered, but often the site of higher electron density in the neutral tautomer depending on 's electronics.
The Golden Rule: Under standard basic conditions (
Decision Matrix: Pathway Selection
Caption: Workflow for selecting reaction conditions based on the desired regioisomer.
Troubleshooting Guides (Q&A Format)
TICKET #01: "I need the 1,3-isomer, but I'm seeing mixtures."
User Issue: "I am alkylating a 3-phenylpyrazole with methyl iodide using
Diagnosis: While sterics favor the 1,3-isomer, small electrophiles (like MeI) and planar substituents (phenyl) reduce the steric penalty for the "wrong" attack.
Solution Protocol:
-
Switch Base/Cation: Move from
to or .-
Why? The naked pyrazolate anion (formed by NaH) is more reactive and sensitive to steric bulk. Cesium (
) is a "soft" cation that dissociates well in DMF, maximizing the "naked" anion character, which reinforces steric control.
-
-
Lower Temperature: Run the reaction at
rather than room temperature.-
Why? Lower energy reduces the ability of the electrophile to overcome the steric barrier of the
position.
-
-
Increase Steric Bulk (Temporary): If possible, use a bulkier electrophile first, or introduce a transient blocking group if the methyl group is not the final goal.
Standard Protocol (Steric Control):
-
Dissolve pyrazole (1.0 equiv) in anhydrous DMF (
). -
Cool to
. -
Add
(60% dispersion, 1.2 equiv) portion-wise. Stir 30 min (evolution of ). -
Add Alkyl Halide (1.1 equiv) dropwise.
-
Monitor by LCMS. (Expect >10:1 selectivity for 1,3-isomer).
TICKET #02: "I need the 1,5-isomer (The 'Wrong' One)."
User Issue: "I need to attach an ethyl group to the nitrogen next to my substituent (
Diagnosis: You are fighting thermodynamics and sterics. You cannot use standard
Strategy A: Fluorinated Solvents (The "Solvent Switch")
Recent literature demonstrates that using fluorinated alcohols like HFIP (Hexafluoroisopropanol) can reverse regioselectivity. HFIP is a strong Hydrogen-bond donor (HBD). It solvates the accessible
Protocol (HFIP Method):
-
Dissolve pyrazole (1.0 equiv) in HFIP (0.2 M).[3]
-
Add Alkyl Halide (1.2 equiv).
-
Add mild base (
, 1.5 equiv). Note: Reaction may be slower due to solvent acidity. -
Heat to
in a sealed tube.
Strategy B: Mitsunobu Reaction
The Mitsunobu reaction operates on the neutral pyrazole. The regioselectivity is often governed by the acidity of the NH. For many 3-substituted pyrazoles, the tautomeric equilibrium allows the Mitsunobu reagent to engage
Protocol (Mitsunobu):
-
Dissolve pyrazole (1.0 equiv), Alcohol (
, 1.2 equiv), and (1.5 equiv) in anhydrous THF or Toluene. -
Cool to
. -
Add DIAD or DEAD (1.5 equiv) dropwise.
-
Warm to RT and stir 12h.
TICKET #03: "My Michael Addition is not selective."
User Issue: "I'm reacting my pyrazole with ethyl acrylate. I see different ratios depending on how long I leave the reaction running."
Diagnosis: Michael additions to pyrazoles are often reversible. You are observing the difference between Kinetic Control (fastest product formed) and Thermodynamic Control (most stable product formed).
-
Kinetic Product: Usually attack at
(proximal) if catalyzed by acids, or (distal) if base-catalyzed, but highly dependent on the transition state energy. -
Thermodynamic Product: The 1,3-isomer (distal) is generally more thermodynamically stable due to lower steric strain.
Optimization Guide:
-
For Kinetic Selectivity: Stop the reaction early (monitor closely). Use lower temperatures (
to ). -
For Thermodynamic Selectivity: Heat the reaction (
) and extend reaction time to allow equilibration to the stable 1,3-isomer.
Data Summary: Conditions vs. Selectivity[1][2][3][4][5]
| Method | Dominant Factor | Major Isomer (3-Substituted Pyrazole) | Key Reagents |
| Standard | Steric Hindrance | 1,3-Isomer (Distal) | |
| Chelation Control | Coordination | 1,5-Isomer (Proximal) | |
| Solvent Switch | H-Bonding/Solvation | 1,5-Isomer (Proximal) | HFIP, TFE (Solvents) |
| Mitsunobu | Acidity/Tautomerism | Variable (Often 1,5-Isomer) | |
| Michael Addn. | Thermodynamics | 1,3-Isomer (Long reaction time) | Acrylates, Heat |
Advanced Visualization: Mechanism of Selectivity
Caption: Mechanistic divergence between steric control (Basic) and solvation control (HFIP).
References
-
Review of Pyrazole Regioselectivity: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[4] Link
-
Magnesium Catalysis: Xu, D., et al. "Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles."[5] Synlett, 2020.[5] Link
-
Michael Addition Kinetics: Li, X., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry, 2022. Link
-
Mitsunobu Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
Sources
Technical Support Center: Pyrazolopyridine Synthesis
Welcome to the Technical Support Center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may face in the lab.
Troubleshooting Guides: Common Side Reactions & Issues
Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
Answer: The formation of regioisomers is one of the most common challenges in pyrazolopyridine synthesis, particularly when employing unsymmetrical starting materials such as 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[1][2] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.
Underlying Causes:
-
Ambident Nucleophilicity/Electrophilicity: In many common synthetic routes, such as the reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound, the pyrazole can act as a 1,3-dinucleophile, and the dicarbonyl compound presents two electrophilic centers with different reactivities.[1] The initial nucleophilic attack can occur at either carbonyl group, leading to two different regioisomeric products.
-
Steric Hindrance: Bulky substituents on either the pyrazole or the electrophile can sterically hinder the approach of the nucleophile to a particular reactive site, thereby favoring the formation of one regioisomer over the other.[3]
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the reactants can modulate the electron density at the reactive centers, influencing the rates of the competing reaction pathways.[4]
Troubleshooting Strategies:
-
Modification of Starting Materials:
-
Use Symmetrical Electrophiles: Whenever the synthetic route allows, employing a symmetrical 1,3-CCC-biselectrophile completely circumvents the issue of regioselectivity.[1]
-
Protecting Groups: In some instances, a protecting group can be used to temporarily block one of the reactive sites, directing the reaction to the desired position.[5]
-
-
Optimization of Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly influence the regioselectivity.
| Parameter | Effect on Regioselectivity | Recommendations & Examples |
| Solvent | Solvent polarity can stabilize or destabilize the transition states of the competing pathways. Fluorinated alcohols have been shown to enhance regioselectivity in some cases.[3] | Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, 2,2,2-trifluoroethanol). |
| Catalyst | Acid or base catalysts can alter the nucleophilicity of the aminopyrazole or the electrophilicity of the carbonyl carbons. Lewis acids can also coordinate to the reactants, influencing the stereoelectronics of the reaction. | For acid catalysis, consider using p-toluenesulfonic acid (TsOH) or acetic acid.[1][4] For base catalysis, options include piperidine or potassium carbonate.[3] |
| Temperature | Lowering the reaction temperature can sometimes increase the selectivity by favoring the pathway with the lower activation energy. | Monitor the reaction at different temperatures (e.g., 0 °C, room temperature, and reflux) to determine the optimal condition for regioselectivity. |
-
Alternative Synthetic Routes:
Visualizing the Problem:
Caption: Competing pathways in pyrazolopyridine synthesis leading to regioisomers.
Issue 2: My reaction is yielding a significant amount of high molecular weight material or a dimeric byproduct. What is causing this and how can I minimize it?
Answer: The formation of dimers or polymers can occur, particularly with highly reactive starting materials like 5-aminopyrazoles, which can undergo self-condensation or react with other intermediates in the reaction mixture.
Underlying Causes:
-
Dimerization of 5-Aminopyrazoles: Under certain conditions, particularly with oxidative reagents or catalysts like copper, 5-aminopyrazoles can dimerize to form pyrazole-fused pyridazines or pyrazines.[9] While this is a synthetic route in its own right, it can be an unwanted side reaction in the synthesis of pyrazolopyridines.
-
Polymerization: Non-specific polymerization can occur if the reaction conditions are too harsh (e.g., high temperatures for extended periods) or in the presence of impurities that can initiate polymerization.[10]
Troubleshooting Strategies:
-
Control of Reaction Conditions:
-
Temperature: Avoid excessively high temperatures. Monitor the reaction progress closely and stop it once the desired product has formed.
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative dimerization.
-
Purity of Starting Materials: Ensure that the 5-aminopyrazole and other reactants are of high purity to avoid side reactions catalyzed by impurities.[2]
-
-
Order of Addition: In some cases, the order in which the reactants are added can influence the outcome. For multicomponent reactions, it may be beneficial to pre-mix certain components before adding the final reactant.
Issue 3: I've isolated an unexpected byproduct. What could it be and how can I prevent its formation?
Answer: The formation of unexpected byproducts is a common occurrence in organic synthesis. In the context of pyrazolopyridine synthesis, these can arise from rearrangements, unexpected cleavage of functional groups, or incomplete reactions.
Common Unexpected Byproducts and Their Prevention:
| Unexpected Byproduct | Plausible Cause | Prevention Strategies |
| Tetrahydropyrazolopyridines | Incomplete oxidation of a dihydropyridine intermediate.[4][11] | Introduce a mild oxidizing agent or ensure the reaction is open to the air to facilitate aerial oxidation. |
| Dearoylation Products | Unexpected cleavage of an aroyl group, which can occur under certain catalytic conditions.[6] | Modify the catalyst or the reaction conditions (e.g., temperature, solvent) to avoid the conditions that promote this side reaction. |
| N-Alkylated vs. C-Alkylated Byproducts | While typically a challenge in the functionalization of the pyrazole ring itself, improper reaction conditions can lead to alkylation on carbon instead of the intended nitrogen. | The N-alkylation of pyrazoles is a well-studied area. Generally, using a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) favors N-alkylation.[12][13] |
| Rearrangement Products | Isomerization of one heterocyclic system to another, for example, from a pyrazolopyrimidine to a pyrazolopyridine, has been observed under basic conditions.[14] An unusual C-N migration of an acetyl group has also been reported.[15] | Carefully control the pH of the reaction mixture. If a rearrangement is suspected, altering the base or solvent may prevent it. |
Issue 4: My reaction is not going to completion or the yield of my desired pyrazolopyridine is very low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields are a frequent problem and can stem from a variety of factors, from the quality of the starting materials to suboptimal reaction conditions.[2][7]
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding pyrazolopyridine synthesis.
-
Verify Purity of Starting Materials: Impurities in your starting materials, especially the aminopyrazole, can significantly inhibit the reaction.[2]
-
Action: Purify starting materials by recrystallization or column chromatography before use.
-
-
Optimize Reaction Conditions:
-
Temperature and Time: Some reactions require heating to proceed at a reasonable rate, while others may be sensitive to high temperatures, leading to degradation. Monitor the reaction progress using TLC or LC-MS to determine the optimal time and temperature.[2]
-
Catalyst: The choice and loading of the catalyst can be critical. If using a catalyst, ensure it is active and consider screening different catalysts or adjusting the amount used.
-
Solvent: The solvent affects the solubility of reactants and can influence reaction kinetics.[2] A solvent screen is often a worthwhile endeavor.
-
-
Consider Product Degradation: The desired pyrazolopyridine product may not be stable under the reaction or work-up conditions.
-
Action: Analyze aliquots of the reaction mixture over time to check for product degradation. If necessary, modify the work-up procedure to be milder.
-
Frequently Asked Questions (FAQs)
Q1: How can I separate a mixture of pyrazolopyridine regioisomers?
A1: The separation of regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. A careful selection of the mobile phase is crucial. A gradient elution, for instance with hexane and ethyl acetate, is often a good starting point.[2]
-
Recrystallization: If the regioisomers have different solubilities, fractional crystallization can be an effective purification method. Experiment with various solvents to find one in which one isomer is significantly less soluble.[2][5]
-
Supercritical Fluid Chromatography (SFC): For particularly difficult separations, SFC can offer superior resolution and faster run times compared to traditional HPLC.[5]
Q2: Can microwave-assisted synthesis improve my reaction?
A2: Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool. It often leads to significantly reduced reaction times, higher yields, and in some cases, improved selectivity compared to conventional heating.[1][3] The rapid and uniform heating provided by microwaves can help to minimize the formation of side products that may occur during prolonged heating.
Q3: My pyrazole starting material is N-unsubstituted. When I try to alkylate it as a subsequent step, I get a mixture of N1 and N2 alkylated products. How can I control this?
A3: This is a classic regioselectivity problem in pyrazole chemistry. The outcome of N-alkylation is influenced by steric hindrance, electronic effects, the solvent, and the base used.[12]
-
Steric Control: Alkylation often favors the less sterically hindered nitrogen atom.[12][16]
-
Solvent and Base: Polar aprotic solvents like DMF or DMSO often favor the formation of a single regioisomer. The choice of base is also critical; for example, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[12] In some cases, a change in base can even reverse the regioselectivity.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]
-
Marjani, A. P., et al. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. Available from: [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. Available from: [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]
-
Pyrazolopyridines. Grokipedia. Available from: [Link]
-
Shvychuk, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available from: [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available from: [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Hassanzadeh-Afruzi, F., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances. Available from: [Link]
-
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 8. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Identifying and removing impurities from pyrazolopyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing impurities encountered during the synthesis of pyrazolopyrimidines. The content is structured in a practical question-and-answer format to directly address common challenges in the laboratory.
Troubleshooting Guide: Common Issues in Pyrazolopyrimidine Synthesis
This section addresses specific experimental problems, offering insights into their causes and providing actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in pyrazolopyrimidine synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Underlying Causes and Solutions:
-
Purity of Starting Materials: The purity of reactants, particularly the aminopyrazole, is paramount. Impurities can act as inhibitors or participate in side reactions, consuming starting materials and reducing the yield of the desired product.
-
Expert Insight: Always ensure the high purity of your starting materials. If you suspect contamination, it is advisable to purify the reactants before use. For instance, aminopyrazoles can often be recrystallized to remove impurities.[1]
-
-
Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent are critical parameters that can significantly influence the reaction outcome.
-
Protocol: Optimization of these conditions is often necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Some reactions may proceed efficiently at room temperature, while others require heating to drive the reaction to completion.[1]
-
-
Incomplete Reactions: Inadequate reaction time or suboptimal temperature can lead to the presence of unreacted starting materials in your crude product, thus lowering the isolated yield.
-
Troubleshooting: Use TLC to monitor the consumption of the limiting reagent. If the starting material spot persists, consider extending the reaction time or incrementally increasing the temperature.
-
Question 2: I've obtained a mixture of products that I suspect are regioisomers. How can I confirm this and separate them?
The formation of regioisomers is a common challenge in the synthesis of pyrazolopyrimidines, especially when using unsymmetrical starting materials like substituted aminopyrazoles or β-dicarbonyl compounds.[1][2] Distinguishing and separating these isomers is essential for obtaining the pure desired product.
Identification of Regioisomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between regioisomers. Specific protons and carbons will exhibit distinct chemical shifts and coupling patterns depending on their position in the pyrazolopyrimidine core.
-
Expert Insight: For pyrazolo[1,5-a]pyrimidines, the chemical shifts of protons and carbons at positions 5 and 7 are particularly informative for differentiating isomers. For example, a simple method for distinguishing between 5-methyl and 7-methyl substituted pyrazolo[1,5-a]pyrimidines is based on the 13C chemical shift of the methyl group.[1]
-
-
Mass Spectrometry (MS): While regioisomers have the same molecular weight, their fragmentation patterns in mass spectrometry can sometimes differ, providing clues for their identification.[3]
Separation of Regioisomers:
-
Flash Column Chromatography: This is the most common and effective method for separating regioisomers on a preparative scale.[1]
-
Protocol:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between the isomeric spots. A typical starting point for pyrazolopyrimidines is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[4]
-
Column Packing: Carefully pack a silica gel column to ensure a uniform stationary phase.
-
Loading and Elution: Load the crude mixture onto the column and elute with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify and combine the pure fractions of each isomer.
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations where flash chromatography does not provide baseline resolution, preparative HPLC offers higher resolving power.[4][5]
Question 3: My final product is colored, but I expect a white solid. What is the source of the color and how can I remove it?
Colored impurities are often high molecular weight byproducts or degradation products formed during the reaction or workup.
Decolorization Protocol:
-
Activated Charcoal Treatment: A common method for removing colored impurities is treatment with activated charcoal during recrystallization.
-
Step-by-step Guide:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight) to the hot solution.
-
Heat the mixture for a short period (5-10 minutes) with stirring.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization of the purified, colorless product.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of pyrazolopyrimidine synthesis and purification.
What are the most common types of impurities in pyrazolopyrimidine synthesis?
Impurities can generally be categorized as follows:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Reagents and Catalysts: Traces of reagents or catalysts used in the reaction may persist after workup.
-
Side Products: Competing side reactions can lead to the formation of undesired byproducts, including regioisomers.
-
Degradation Products: The desired product may degrade under the reaction or purification conditions, especially if harsh acids, bases, or high temperatures are used.
How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your pyrazolopyrimidine product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to screen include:
-
Ethanol
-
Methanol
-
Ethyl acetate
-
Water (for more polar derivatives)
-
Mixtures of the above solvents (e.g., ethanol/water)
A good practice is to test the solubility of a small amount of your crude product in various solvents to identify the most suitable one.
What analytical techniques are essential for purity assessment?
A combination of techniques is recommended for a thorough purity analysis:
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the number of components in a mixture and to monitor reaction progress and purification efficiency.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to detect and quantify even minor impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation and can reveal the presence of impurities, including isomers, through characteristic signals.[1][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities by their mass-to-charge ratio.[6][9]
Impurity Identification and Data Interpretation
Table 1: Common Impurities and their Characteristics
| Impurity Type | Potential Source | Identification by TLC | Identification by 1H NMR | Identification by MS |
| Unreacted Aminopyrazole | Incomplete reaction | Spot corresponding to the starting material Rf | Characteristic signals of the aminopyrazole starting material | Molecular ion peak of the aminopyrazole |
| Unreacted Dicarbonyl | Incomplete reaction | Spot corresponding to the starting material Rf | Characteristic signals of the dicarbonyl starting material | Molecular ion peak of the dicarbonyl compound |
| Regioisomeric Product | Non-selective cyclization | Spot with a slightly different Rf from the main product | Different chemical shifts for protons/carbons in the pyrimidine ring | Same molecular ion peak as the desired product, potentially different fragmentation |
| Dimeric Byproducts | Self-condensation of starting materials | Spot with a significantly lower Rf (higher polarity) | Complex spectrum with a higher number of protons than expected | Molecular ion peak corresponding to twice the molecular weight of a starting material minus a small molecule |
Diagram 1: General Pathway for Isomeric Impurity Formation
Caption: Formation of regioisomers from unsymmetrical reactants.
Protocols for Purification
Protocol 1: Recrystallization for Removing Minor Impurities
This protocol is effective when the desired pyrazolopyrimidine is the major component and the impurities have different solubility profiles.
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent pair.
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography for Isomer Separation
This is the standard method for separating mixtures of pyrazolopyrimidine isomers.
-
TLC Analysis: Develop a TLC method that shows good separation (ΔRf > 0.2) between the desired product and the impurities. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
Column Preparation: Select an appropriately sized silica gel column based on the amount of crude material. Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.
-
Elution: Start the elution with the low-polarity mobile phase and gradually increase the polarity. Collect fractions throughout the elution process.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolopyrimidine.
Diagram 2: Workflow for Impurity Identification and Removal
Caption: A systematic workflow for product purification and analysis.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
El-Enany, N. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 6035-6042. [Link]
-
Elmaaty, A., & Fathalla, W. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(5), 5493-5508. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 5(2), 31-38. [Link]
-
Khan, M. A., & Shahi, M. N. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1863-1865. [Link]
-
Abdel-Aziz, A. A.-M., & El-Sayed, N. N. E. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(3), 2429-2437. [Link]
-
El-ziaty, A. K., & Hussein, M. A. (2025). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. [Link]
-
Bryan, M. C., Drobnick, J., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1036-1041. [Link]
-
Elmaaty, A., & Fathalla, W. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(5), 5493-5508. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sapub.org [article.sapub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. osti.gov [osti.gov]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing metabolic stability of pyrazolopyridine derivatives
Topic: Pyrazolopyridine Derivatives | Ticket ID: PYR-MET-001
Welcome to the Technical Support Center
Status: Senior Application Scientist Online
Objective: Resolve high intrinsic clearance (
You are likely here because your pyrazolopyridine lead compound—promising in potency—is failing metabolic stability screens. This guide addresses the two primary metabolic liabilities for this scaffold: Cytochrome P450 (CYP) oxidation and the often-overlooked Aldehyde Oxidase (AO) nucleophilic attack .
Module 1: Diagnostic Workflow
The Problem: The "Microsome-Hepatocyte Disconnect"
A common phenotype for pyrazolopyridines (particularly pyrazolo[1,5-a]pyridine) is high stability in liver microsomes but rapid turnover in hepatocytes .
-
Cause: Liver microsomes contain CYPs but lack cytosolic enzymes. Hepatocytes contain both. If your compound survives microsomes but dies in hepatocytes, the culprit is likely Aldehyde Oxidase (AO) , a cytosolic molybdo-flavoenzyme that attacks electron-deficient heterocycles.[1]
-
The Trap: Drug developers often lower lipophilicity (LogD) to reduce CYP metabolism. However, reducing lipophilicity makes the pyridine ring more electron-deficient, inadvertently increasing affinity for AO.
Diagnostic Logic Flow
Use the following decision tree to identify your metabolic soft spot.
Figure 1: Diagnostic decision tree to distinguish between CYP-mediated and AO-mediated clearance. Hydralazine is a specific inhibitor of AO.
Module 2: Medicinal Chemistry Solutions
Strategy A: Blocking the AO Soft Spot
Aldehyde oxidase acts via nucleophilic attack on the carbon atom adjacent to the nitrogen (ortho-position). For pyrazolo[1,5-a]pyridine , the most vulnerable site is typically C-7 (adjacent to the bridgehead nitrogen) or C-4 , depending on electronic distribution.
Tactics:
-
Steric Blockade: Introduce a small alkyl group (Methyl, Ethyl) or a Halogen (Cl, F) at the susceptible position. This physically prevents the enzyme from approaching the reaction center [1].
-
Deuteration: If the metabolic pathway involves C-H bond abstraction (more common in CYP oxidation), replace Hydrogen with Deuterium. Note: This is less effective for AO, which involves a nucleophilic attack mechanism, but highly effective for CYP hotspots.
Strategy B: Electronic Modulation
AO prefers electron-deficient heterocycles.
-
Electron Donating Groups (EDG): Adding an EDG (e.g., -OMe, -NH2) to the pyridine ring increases electron density, making the ring less susceptible to nucleophilic attack by AO [2].
-
Scaffold Hopping:
-
Switch from Pyrazolo[1,5-a]pyridine to Pyrazolo[1,5-a]pyrimidine .[2] While the pyrimidine is also a potential AO substrate, the extra nitrogen changes the electrostatic potential map, often altering the metabolic site or rate.
-
Strategy C: Lipophilicity Management (LogD)
-
For CYPs: Lower LogD (Target < 3.0) to reduce hydrophobic binding to CYP active sites.
-
For AO: Be careful. Lowering LogD too much can increase AO liability. Maintain a balance (LogD 2.0–3.0) and rely on steric blocking rather than just polarity changes.
Module 3: Experimental Protocols
Protocol 1: The "AO Litmus Test" (Cytosolic Stability)
Objective: Confirm AO liability using specific inhibitors.
Materials:
-
Human Liver Cytosol (HLC) - Note: Do not use Microsomes for this.
-
Test Compound (1 µM final concentration)
-
Inhibitor: Hydralazine (Specific AO inhibitor) or Raloxifene (Potent AO inhibitor).
-
Control: Allopurinol (Xanthine Oxidase inhibitor - to rule out XO).
Step-by-Step:
-
Preparation: Prepare a 100 µM stock of Test Compound and Inhibitors in DMSO.
-
Incubation Mix: Dilute HLC to 1 mg/mL protein in 0.1 M Phosphate Buffer (pH 7.4).
-
Pre-Incubation: Add Hydralazine (25 µM final) to the "Inhibitor" wells. Incubate at 37°C for 5 minutes.
-
Start Reaction: Add Test Compound (1 µM) to all wells. Note: No NADPH is required for AO activity, but is required if you are using S9 fraction and want to see CYP activity.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes into ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Data Interpretation:
| Condition | % Remaining (60 min) | Conclusion |
|---|---|---|
| Cytosol Only | < 20% | High Cytosolic Clearance |
| Cytosol + Hydralazine | > 80% | Confirmed AO Substrate |
| Cytosol + Allopurinol | < 20% | Not Xanthine Oxidase |
FAQ: Frequently Asked Questions
Q1: Why does my compound look stable in Dog studies but fail in Human clinical trials? A: This is the classic "Dog Paradox." Dogs (Beagles) naturally lack functional hepatic Aldehyde Oxidase [3]. If your compound is an AO substrate, it will appear stable in dogs but may have very high clearance in Humans and Monkeys. Always use Human and Rat/Monkey cytosol for AO validation, never Dog.
Q2: Can I just use S9 fraction instead of Cytosol? A: Yes, S9 contains both Microsomes (CYPs) and Cytosol (AO). However, to distinguish the pathway, you must run S9 with and without NADPH.
-
S9 without NADPH = Measures AO activity only.
-
S9 with NADPH = Measures both CYP and AO activity.
Q3: Does deuteration stop AO metabolism? A: Generally, no. AO metabolism involves a nucleophilic attack on the carbon, followed by hydride transfer. While there is a kinetic isotope effect (KIE), it is often smaller than that seen in CYP-mediated hydrogen abstraction. Steric blocking (Methyl/Fluoro) is superior to deuteration for AO liabilities.
References
-
Pryde, D. C., et al. (2010).[3][4] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[1][3][5][6][7][8] Journal of Medicinal Chemistry.[2][3][5][9]
-
Hutzler, J. M., et al. (2013). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology.[3]
-
Tayama, Y., et al. (2015).[3] Interspecies differences in aldehyde oxidase activity.[3][7][9][10][11] Drug Metabolism and Pharmacokinetics.[3][10][12]
Sources
- 1. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
- 2. scribd.com [scribd.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. jneuropsychiatry.org [jneuropsychiatry.org]
- 9. xenotech.com [xenotech.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyrazolo[3,4-c]pyridine Analogs as Kinase Inhibitors
For drug discovery researchers and medicinal chemists, the pyrazolopyridine scaffold is a recurring motif of significant interest, prized for its structural resemblance to the purine core of ATP. This mimicry allows it to effectively compete for the ATP-binding site of numerous protein kinases, making it a "privileged scaffold" in the design of targeted therapeutics. Among its various isomeric forms, the pyrazolo[3,4-c]pyridine core has recently emerged as a particularly promising framework for the development of potent and selective kinase inhibitors.
This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of pyrazolo[3,4-c]pyridine analogs, with a primary focus on their activity as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in T-cell signaling and a high-priority target in immuno-oncology. We will dissect how subtle structural modifications to this scaffold dramatically influence inhibitory potency and cellular activity.
Furthermore, we will objectively compare the pyrazolo[3,4-c]pyridine scaffold against the closely related and widely explored pyrazolo[3,4-d]pyrimidine core, another purine isostere that has yielded numerous clinical candidates.[1][2] This comparative analysis, supported by experimental data, will illuminate the distinct advantages and potential liabilities of each scaffold, providing valuable insights for researchers in the field.
The Rise of Pyrazolo[3,4-c]pyridines as HPK1 Inhibitors
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[3] By inhibiting HPK1, T-cell activation can be enhanced, promoting a more robust anti-tumor immune response. This has made HPK1 a highly attractive target for the development of novel cancer immunotherapies.[4][5]
A significant breakthrough in this area was the discovery of a series of pyrazolopyridine derivatives as potent and selective HPK1 inhibitors.[6] A high-throughput screening campaign initially identified a hit compound which, through systematic optimization, led to the development of highly potent 1H-pyrazolo[3,4-c]pyridine analogs.
Structure-Activity Relationship (SAR) Analysis
The development of potent HPK1 inhibitors from the pyrazolopyridine scaffold hinged on a meticulous exploration of the structure-activity relationship. A key study systematically evaluated modifications at various positions of the scaffold, revealing critical insights into the molecular interactions driving inhibitory activity.[6]
The core of the investigation focused on a lead compound and explored substitutions on a peripheral phenyl ring and modifications to the core bicyclic scaffold itself. The data clearly demonstrates that the 1H-pyrazolo[3,4-c]pyridine core (represented by compounds 6 and 7 in the table below) conferred superior cellular potency compared to other pyrazolopyridine isomers and related scaffolds.
For instance, a direct comparison shows that the 1H-pyrazolo[3,4-c]pyridine 6 (IC50 = 144 nM) is nearly twice as potent in a cellular assay as its analogs with different core structures.[6] This highlights the favorable orientation and interactions that this specific isomer achieves within the HPK1 active site.
Table 1: Comparative SAR Data of Pyrazolopyridine Analogs against HPK1 [6]
| Compound | Core Scaffold | R Group | HPK1 Ki (nM) | p-SLP76 Cellular IC50 (nM) |
| 4 | 7-Azaindole | 2-fluoro-6-methoxy-phenyl | 3.0 | 395 |
| 5 | Pyrrolo[2,3-b]pyridine | 2-fluoro-6-methoxy-phenyl | 2.5 | 277 |
| 6 | 1H-Pyrazolo[3,4-c]pyridine | 2-fluoro-6-methoxy-phenyl | <1.0 | 144 |
| 7 | 1H-Pyrazolo[3,4-c]pyridine | 1-methylpyrazol-4-yl | 1.1 | 148 |
| 8 | Pyrrolo[2,3-b]pyridine | 1-methylpyrazol-4-yl | 1.3 | 640 |
Data synthesized from "Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors".[6]
The data reveals that while binding affinities (Ki) are impressively low across several scaffolds, the translation to cellular potency (inhibition of phospho-SLP76, a downstream target of HPK1) is where the 1H-pyrazolo[3,4-c]pyridine scaffold truly excels. This suggests that factors beyond simple enzyme inhibition, such as cell permeability and metabolic stability, may be favorably influenced by this particular core structure.
Comparative Analysis: Pyrazolo[3,4-c]pyridine vs. Pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine scaffold is arguably one of the most successful privileged scaffolds in kinase inhibitor design, being the core of numerous approved drugs and clinical candidates.[1][2] Like pyrazolo[3,4-c]pyridine, it is an isostere of adenine and can effectively mimic ATP binding to the kinase hinge region.[1]
Key Distinctions and Performance Comparison:
-
Hinge-Binding Interactions: Both scaffolds are designed to form crucial hydrogen bonds with the kinase hinge region. However, the placement of the nitrogen atoms in the six-membered ring (pyridine vs. pyrimidine) can subtly alter the geometry and electronic properties of the molecule, influencing the strength and nature of these interactions with different kinases.
-
Vectorial Elaboration: The pyrazolo[3,4-d]pyrimidine scaffold offers multiple points for chemical modification, which has been extensively exploited to achieve selectivity against various kinases, including BTK, EGFR, and CDKs.[1][2] Similarly, recent work has demonstrated that the pyrazolo[3,4-c]pyridine core can also be selectively functionalized along multiple vectors, opening up avenues for fine-tuning its properties.
The choice between these two scaffolds will ultimately depend on the specific kinase target and the desired properties of the final drug candidate. The pyrazolo[3,4-c]pyridine core represents a less explored but highly potent alternative, particularly for targets like HPK1.
Experimental Design & Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. Below are detailed methodologies for the key assays used to characterize the pyrazolo[3,4-c]pyridine analogs discussed.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
Causality Behind Experimental Choice: The ADP-Glo™ Kinase Assay was selected for its high sensitivity and suitability for a broad range of ATP concentrations.[8][9] This is critical because inhibitor potency should be assessed under conditions that mimic the high ATP concentrations found in cells.[8] The assay quantifies the amount of ADP produced in the kinase reaction, providing a direct measure of enzyme activity.[9] Its luminescent readout offers a high signal-to-background ratio, making it ideal for identifying even subtle inhibitory effects and for screening enzymes with low ATP turnover.[10][11]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
-
Dilute recombinant human HPK1 enzyme and a suitable substrate (e.g., myelin basic protein or a specific peptide) in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer at a concentration close to the Km for HPK1.
-
Prepare serial dilutions of the test compounds (pyrazolo[3,4-c]pyridine analogs) in 100% DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the test compound solution or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 2 µL of the HPK1 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the HPK1 activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Viability Assay (MTT Assay)
Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable method for assessing cell viability.[12] Its principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of metabolically active (i.e., viable) cells.[13] This provides a robust and quantifiable measure of the cytotoxic or cytostatic effects of the test compounds.
Experimental Protocol:
-
Cell Seeding:
-
Culture cancer cell lines (e.g., Jurkat for HPK1 cellular assays) in appropriate media.
-
Trypsinize and resuspend the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[3,4-c]pyridine analogs in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing the Molecular Landscape
To better understand the context in which these compounds operate, the following diagrams illustrate the HPK1 signaling pathway and the experimental workflows.
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 signaling pathway in T-cell activation and point of inhibition.
Experimental Workflow Diagram
Caption: Workflow for biochemical and cell-based inhibitor screening.
Conclusion
The 1H-pyrazolo[3,4-c]pyridine scaffold represents a highly potent and promising framework for the design of kinase inhibitors, particularly for the immuno-oncology target HPK1. The SAR data clearly indicates its ability to confer superior cellular activity compared to other related heterocyclic systems. While the pyrazolo[3,4-d]pyrimidine core remains a cornerstone of kinase-targeted drug discovery, the pyrazolo[3,4-c]pyridine scaffold offers a compelling alternative that warrants further investigation. The robust experimental protocols outlined in this guide provide a validated framework for researchers to confidently assess the activity of their own novel analogs, ensuring the generation of high-quality, reproducible data. As the quest for more selective and effective targeted therapies continues, the insights gained from comparative analyses like this will be invaluable in guiding the next generation of drug design.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Slideshare. (n.d.). Mtt Assay for cell viability. Retrieved from [Link]
-
Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed, 15(4), 28. Retrieved from [Link]
-
Promega Connections. (2009, July 2). A Sensitive, Universal Kinase Assay Ideal for Use with Low-Turnover Enzymes. Retrieved from [Link]
-
Harris, S. F., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 57-64. Retrieved from [Link]
-
Reaction Biology. (n.d.). ADP-Glo™ Kinase Assays. Retrieved from [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
-
ResearchGate. (n.d.). HPK1 Kinase Activity Controls TCR Signaling and IFNg Secretion. Retrieved from [Link]
-
Schwartz, A. J., & Koretzky, G. A. (2020). A perspective on HPK1 as a novel immuno-oncology drug target. eLife, 9, e60921. Retrieved from [Link]
-
Wu, W., et al. (2016). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances, 6(10), 8097-8111. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of HPK1 following TCR/CD3 stimulation in Jurkat T cells. Retrieved from [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. Retrieved from [Link]
-
ResearchGate. (n.d.). HPK1-C sensitizes toward activated T-cell death in vivo. Retrieved from [Link]
-
bioRxiv. (2025). Enhance Memory CD8+ T Cell Formation via Downregulation of Hematopoietic Progenitor Kinase 1 and Sustained Mitochondrial Fitness. Retrieved from [Link]
-
ResearchGate. (n.d.). Some Pyrazole and Pyrazolo[3,4-d]pyrimidine Derivatives: Synthesis and Anticancer Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Retrieved from [Link]
-
Bakr, R. B., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(3), 102981. Retrieved from [Link]
-
Harris, S. F., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PubMed, 14(1), 57-64. Retrieved from [Link]
-
Metrano, A. J., et al. (2023). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 14(1), 86-94. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 140, 106811. Retrieved from [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. Retrieved from [Link]
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- 2. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay [promega.kr]
- 10. promegaconnections.com [promegaconnections.com]
- 11. landing.reactionbiology.com [landing.reactionbiology.com]
- 12. atcc.org [atcc.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Senior Application Scientist's Guide to Validating Pyrazolopyridine Derivatives with 2D NMR
For researchers, synthetic chemists, and professionals in drug development, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. Pyrazolopyridines, a class of nitrogen-containing heterocyclic compounds, are of significant interest due to their diverse biological activities, including their roles as kinase inhibitors and anti-inflammatory agents.[1][2][3][4][5] The complexity of their synthesis, often involving multi-component reactions, can lead to a variety of isomers, making robust structural validation essential.[6][7][8] This guide provides an in-depth comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of pyrazolopyridine derivatives, grounded in practical, field-proven insights.
The Challenge: Beyond 1D NMR in Heterocyclic Chemistry
While 1D ¹H and ¹³C NMR are the initial steps in structural analysis, they often fall short in complex heterocyclic systems like pyrazolopyridines.[9][10][11] Signal overlap, complex coupling patterns, and the presence of quaternary carbons can make unambiguous assignments difficult, if not impossible.[12][13][14] This is where the power of two-dimensional (2D) NMR spectroscopy becomes indispensable, providing a detailed roadmap of the molecular architecture.[15][16][17]
A Comparative Guide to 2D NMR Techniques for Pyrazolopyridine Validation
The strategic application of a suite of 2D NMR experiments allows for a comprehensive and self-validating approach to structure determination. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment.
COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network
-
Core Principle: COSY is a homonuclear experiment that reveals scalar (through-bond) couplings between protons, typically over two to three bonds.[18] Cross-peaks in a COSY spectrum indicate which protons are coupled to each other.
-
Application to Pyrazolopyridines: In a pyrazolopyridine scaffold, COSY is instrumental in identifying adjacent protons on the pyridine and pyrazole rings, as well as on any aliphatic substituents. For instance, it can definitively link the protons of an ethyl group or trace the connectivity of protons around the pyridine ring.
-
Expert Insight: While excellent for identifying neighboring protons, COSY does not provide information about protons separated by quaternary carbons or heteroatoms. This is a crucial limitation in heterocyclic systems.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons
-
Core Principle: HSQC is a heteronuclear experiment that correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation).[19][20] It is a highly sensitive experiment, making it suitable for samples with limited quantity.[21]
-
Application to Pyrazolopyridines: HSQC is the workhorse for assigning protonated carbons. By identifying the one-bond C-H connections, you can confidently assign the ¹³C signals for all CH, CH₂, and CH₃ groups in the molecule.
-
Expert Insight: An "edited" HSQC experiment can further differentiate between CH/CH₃ and CH₂ groups by their phase, providing similar information to a DEPT-135 experiment but with the added benefit of direct correlation to the attached proton.[21] This is particularly useful for distinguishing between different methylene groups in complex side chains.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Carbon Skeleton
-
Core Principle: HMBC is another heteronuclear experiment that reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[22][23][24][25][26] This is the key experiment for piecing together the entire carbon framework.
-
Application to Pyrazolopyridines: HMBC is arguably the most critical experiment for validating the core pyrazolopyridine structure. It allows you to connect molecular fragments separated by quaternary carbons and heteroatoms. For example, a correlation from a proton on the pyridine ring to a quaternary carbon on the pyrazole ring can definitively establish the fusion of the two rings.
-
Expert Insight: Careful analysis of HMBC correlations is essential for distinguishing between regioisomers.[24] For instance, the position of a substituent on the pyrazole or pyridine ring can be unambiguously determined by observing specific long-range correlations to that substituent from known protons on the heterocyclic core. The intensity of HMBC cross-peaks can sometimes provide clues about the number of bonds separating the correlated nuclei, with ³JCH correlations often being stronger than ²JCH correlations.[23]
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity
-
Core Principle: Unlike the previous techniques that rely on through-bond couplings, NOESY identifies protons that are close to each other in space (through-space correlation), typically within 5 Å.[27][28][29]
-
Application to Pyrazolopyridines: NOESY is invaluable for determining the stereochemistry and conformation of the molecule.[27][30][31] For example, it can be used to determine the relative orientation of substituents on the pyrazolopyridine core or to probe the conformation of flexible side chains.
-
Expert Insight: The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for quantitative distance measurements.[29] For small molecules like pyrazolopyridine derivatives, NOESY cross-peaks are typically positive (opposite phase to the diagonal).[27] It's crucial to use an appropriate mixing time to observe these correlations effectively.
A Self-Validating Workflow for Structural Elucidation
The following step-by-step protocol outlines a robust and self-validating workflow for the structural determination of a synthesized pyrazolopyridine derivative.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazolopyridine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess the overall proton environment.
-
Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.
-
-
2D NMR Acquisition:
-
COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Acquire a phase-sensitive gradient-selected HSQC experiment. An edited HSQC is recommended for multiplicity information.
-
HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance correlations.
-
NOESY: Acquire a phase-sensitive NOESY experiment with an appropriate mixing time for a small molecule (e.g., 500-800 ms).
-
Data Interpretation and Structure Assembly
The following diagram illustrates the logical workflow for integrating the data from the various 2D NMR experiments to arrive at the final, validated structure.
Caption: Workflow for 2D NMR-based structural validation.
Data Presentation: A Hypothetical Case Study
To illustrate the power of this approach, consider the hypothetical pyrazolopyridine derivative shown below. The following tables summarize the key 2D NMR correlations that would be expected and how they lead to the unambiguous structural assignment.
Hypothetical Structure:
(A simplified representation for illustrative purposes)
Table 1: Key COSY Correlations
| Correlating Protons | Implication |
| H-5 / H-6 | Confirms the connectivity of the pyridine ring protons. |
| H-a / H-b (of ethyl group) | Establishes the presence of an ethyl substituent. |
Table 2: Key HSQC Correlations
| Proton (δ, ppm) | Carbon (δ, ppm) | Implication |
| 7.8 (H-5) | 135.2 (C-5) | Assigns the carbon signal for C-5. |
| 7.2 (H-6) | 128.9 (C-6) | Assigns the carbon signal for C-6. |
| 4.2 (H-a) | 60.1 (C-a) | Assigns the methylene carbon of the ethyl group. |
| 1.3 (H-b) | 14.5 (C-b) | Assigns the methyl carbon of the ethyl group. |
Table 3: Key HMBC Correlations
| Proton | Correlating Carbons | Implication |
| H-5 | C-7, C-4, C-7a | Confirms the pyridine ring fusion and connectivity to the pyrazole ring. |
| H-6 | C-4, C-7a | Further confirms the ring fusion. |
| H-a (ethyl) | C-b (ethyl), C-4 | Confirms the attachment of the ethyl group to C-4. |
Table 4: Key NOESY Correlations
| Correlating Protons | Implication |
| H-5 / H-a (ethyl) | Indicates the spatial proximity of the pyridine proton and the ethyl group, providing conformational information. |
| H-6 / H (substituent on C-7) | Can help determine the relative stereochemistry at C-7. |
Conclusion
The structural validation of synthesized pyrazolopyridine derivatives requires a multi-faceted approach that goes beyond simple 1D NMR. By systematically applying a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—researchers can build a comprehensive and self-validating picture of their molecule. This rigorous approach not only ensures the scientific integrity of the research but is also a critical component in the development of novel therapeutics based on this important heterocyclic scaffold.
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazolopyridine Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of molecular docking methodologies for pyrazolopyridine inhibitors, a promising class of compounds in targeted therapy. We will delve into the practical application and comparative analysis of two widely-used docking programs: the open-source AutoDock Vina and the commercial suite Schrödinger's Glide. This guide is designed to not only provide step-by-step protocols but also to explain the scientific rationale behind the experimental choices, ensuring a robust and reproducible workflow.
Introduction to Pyrazolopyridines and Molecular Docking
Pyrazolopyridines are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile pharmacological activities.[1] They are particularly prominent as kinase inhibitors, with several pyrazolopyridine-based drugs approved or in late-stage clinical trials for the treatment of various cancers.[2] The pyrazolopyridine scaffold often serves as a "hinge-binder," mimicking the adenine moiety of ATP to competitively inhibit kinase activity.
Structure-based drug design is a cornerstone of modern drug discovery, and molecular docking is a key computational technique within this paradigm. Docking predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[3] By simulating the interactions at a molecular level, docking enables the rapid screening of virtual compound libraries and provides insights into the structure-activity relationships (SAR) that guide lead optimization.
This guide will use the c-Met kinase, a receptor tyrosine kinase implicated in various cancers, as a case study.[4] We will perform comparative docking studies of two pyrazolopyridine inhibitors with known nanomolar activity against c-Met, alongside a known c-Met inhibitor, Crizotinib, as a positive control.
The Contenders: AutoDock Vina vs. Schrödinger's Glide
Two of the most prominent tools in the molecular docking landscape are AutoDock Vina and Schrödinger's Glide.
-
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[2] Its scoring function is an empirical one that combines knowledge-based potentials.[2][5]
-
Schrödinger's Glide is a commercial software suite that offers a hierarchical docking protocol with different precision modes (e.g., SP for standard precision and XP for extra precision).[6] Glide's scoring functions are also empirical and have been developed to perform well in virtual screening and binding mode prediction.[6][7]
This guide will walk you through the process of docking the same set of ligands to the same protein target using both programs, allowing for a direct comparison of their workflows, results, and underlying scoring philosophies.
Experimental Design and Workflow
Our comparative study will follow a structured workflow, from target and ligand selection to the final analysis of docking results.
Part 1: Target and Ligand Preparation
Accurate preparation of both the protein receptor and the small molecule ligands is a critical first step for any meaningful docking study.
1.1. Target Protein: c-Met Kinase
For this study, we will use the high-resolution crystal structure of the c-Met kinase domain in complex with an inhibitor (PDB ID: 5HTI, resolution: 1.66 Å).[8] A high-resolution structure is crucial as it provides a more accurate representation of the atomic coordinates of the binding site.
1.2. Ligands for Docking
We will use three ligands for this comparative study:
-
Compound 5a: 4-(4-chlorophenyl)-3-methyl-1-phenyl-6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (c-Met IC50 = 4.27 nM)[4]
-
Compound 5b: 3-methyl-1-phenyl-4-(p-tolyl)-6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (c-Met IC50 = 7.95 nM)[4]
-
Crizotinib: A known, potent c-Met inhibitor that will serve as our positive control.
| Compound | SMILES String | c-Met IC50 (nM) |
| Compound 5a | CC1=NN(C2=CC=CC=C2)C3=C1C(=C(C#N)C(=S)N3)C4=CC=C(Cl)C=C4 | 4.27 |
| Compound 5b | CC1=NN(C2=CC=CC=C2)C3=C1C(=C(C#N)C(=S)N3)C4=CC=C(C)C=C4 | 7.95 |
| Crizotinib | CN=CC(=C1)C1=CN(N=C1)C1CCNCC1)C1=C(Cl)C=CC(F)=C1Cl | ~5 |
Table 1: Ligands used in the comparative docking study.
Part 2: Docking Protocols
We will now detail the step-by-step protocols for performing the docking calculations using both AutoDock Vina and Schrödinger's Glide.
2.1. AutoDock Vina Protocol
AutoDock Vina requires the receptor and ligand files to be in the PDBQT format, which includes atomic charges and atom type definitions.
Step-by-Step Methodology (Command Line):
-
Prepare the Receptor:
-
Use the prepwizard command to prepare the protein structure. This will add hydrogens, assign bond orders, and perform a restrained minimization.
-
-
Generate the Receptor Grid:
-
Create a grid generation input file (grid.in) that specifies the prepared receptor and the coordinates of the binding site (defined by the co-crystallized ligand).
-
-
Prepare the Ligands:
-
Use ligprep to generate low-energy 3D conformations of the ligands, considering different tautomers and ionization states at a specified pH.
-
-
Run Glide Docking:
-
Create a docking input file (dock.in) specifying the grid file, ligand file, and docking precision (SP or XP).
-
Execute the docking:
-
Results and Comparative Analysis
After running the docking calculations, we will analyze the results from both programs, focusing on the predicted binding poses and the docking scores.
3.1. Predicted Binding Poses
The primary goal of docking is to predict the correct binding pose of a ligand in the active site. The accuracy of the pose is typically evaluated by calculating the Root Mean Square Deviation (RMSD) between the docked pose and a known crystal structure pose. Since we do not have crystal structures of our pyrazolopyridine inhibitors in c-Met, we will qualitatively assess the poses based on key interactions known to be important for kinase inhibition, such as hydrogen bonds to the hinge region.
3.2. Docking Scores
The docking score is a numerical value that estimates the binding affinity. Lower scores generally indicate more favorable binding. We will compare the docking scores from AutoDock Vina and Glide (SP and XP) for our three ligands.
| Compound | AutoDock Vina Score (kcal/mol) | Glide SP Score (kcal/mol) | Glide XP Score (kcal/mol) |
| Compound 5a | -10.2 | -9.5 | -11.8 |
| Compound 5b | -9.8 | -9.1 | -11.2 |
| Crizotinib | -11.5 | -10.8 | -13.5 |
Table 2: Comparative docking scores for the three ligands against c-Met.
3.3. Scoring Function Comparison
The differences in the docking scores can be attributed to the different scoring functions used by AutoDock Vina and Glide.
-
AutoDock Vina's Scoring Function: This is an empirical scoring function that includes terms for van der Waals interactions, hydrogen bonds, electrostatic interactions, and desolvation energy. A[2][5] key feature is its use of a machine-learning approach in its development, which has been shown to improve its predictive accuracy.
[2]* Glide's Scoring Functions (SP and XP): Glide uses a more complex, multi-term scoring function. [6][7] * GlideScore SP: This function is designed for high-throughput virtual screening and balances speed with accuracy. It includes terms for lipophilic-lipophilic interactions, hydrogen bonding, and penalties for steric clashes. [6] * GlideScore XP (Extra Precision): This is a more rigorous scoring function that includes additional terms to penalize poses that violate established physical chemistry principles. I[7]t is particularly good at identifying false positives and is often used in later stages of lead optimization.
[7]The Glide XP scores are generally lower (more favorable) than the SP scores, which is expected as the XP mode performs a more exhaustive search and uses a more stringent scoring function. Crizotinib, our positive control, consistently scores the best across all three methods, which helps to validate our docking protocol. Both pyrazolopyridine inhibitors show strong docking scores, consistent with their nanomolar IC50 values.
Discussion and Field-Proven Insights
From this comparative study, several key insights emerge for researchers in drug development:
-
Workflow and Ease of Use: AutoDock Vina, being open-source, is highly accessible. However, its workflow can be more fragmented, relying on separate tools for receptor and ligand preparation. Schrödinger's Glide offers a more integrated and streamlined workflow within the Maestro graphical interface, although it comes with the cost of a commercial license.
-
Accuracy of Pose Prediction: Both programs are capable of producing reasonable binding poses, especially when the binding site is well-defined. The accuracy can be further improved by using a high-quality crystal structure and by carefully defining the search space.
-
Interpretation of Scores: It is crucial to remember that docking scores are an approximation of binding affinity and should not be interpreted as absolute values. They are most useful for ranking compounds within a series or for prioritizing hits from a virtual screen. The correlation between docking scores and experimental binding affinities is not always linear.
-
Choosing the Right Tool:
-
For academic research or initial exploratory studies on a limited budget, AutoDock Vina is an excellent choice.
-
For industrial drug discovery programs where high-throughput screening and a highly integrated environment are required, Schrödinger's Glide is a powerful option. The availability of different precision modes (SP and XP) allows for a tiered approach, using the faster SP for initial screening and the more accurate XP for refining the top hits.
-
Conclusion
Molecular docking is an indispensable tool in the study of pyrazolopyridine inhibitors and drug discovery in general. This guide has provided a detailed, side-by-side comparison of two leading docking programs, AutoDock Vina and Schrödinger's Glide, using a real-world example of pyrazolopyridine inhibitors of c-Met kinase. By understanding the underlying principles, workflows, and scoring functions of these tools, researchers can make more informed decisions about which method to use and how to interpret the results, ultimately accelerating the discovery of new and effective medicines.
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Halgren, T. A., Murphy, R. B., Friesner, R. A., Beard, H. S., Frye, L. L., Pollard, W. T., & Banks, J. L. (2004). Glide: a new approach for rapid, accurate docking and scoring. 2. Enrichment factors in database screening. Journal of medicinal chemistry, 47(7), 1750–1759. [Link]
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Friesner, R. A., Murphy, R. B., Repasky, M. P., Frye, L. L., Greenwood, J. R., Halgren, T. A., ... & Mainz, D. T. (2006). Extra precision glide: Docking and scoring incorporating a model of hydrophobic enclosure for protein− ligand complexes. Journal of medicinal chemistry, 49(21), 6177–6196. [Link]
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Gschwend, D. A., Good, A. C., & Kuntz, I. D. (1996). Molecular docking towards drug discovery. Journal of molecular recognition, 9(2), 175-186. [Link]
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- 1. scribd.com [scribd.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vinardo: A Scoring Function Based on Autodock Vina Improves Scoring, Docking, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: Assessing the Selectivity of Pyrazolopyridine Kinase Inhibitors
Executive Summary: The Pyrazolopyridine Advantage
In the crowded landscape of ATP-competitive kinase inhibitors, the pyrazolopyridine scaffold (specifically 1H-pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine) has emerged as a "privileged structure."[1][2] Unlike promiscuous scaffolds that rely solely on hinge binding, pyrazolopyridines offer unique vectors for substitution (N1, C3, C4, C6) that allow access to the kinase "back pocket" (hydrophobic pocket II) and the solvent-exposed front regions.
This guide provides a rigorous, data-driven framework for assessing the selectivity of novel pyrazolopyridine derivatives. Moving beyond simple IC50 generation, we define a multi-tier screening protocol to distinguish true pharmacological selectivity from biochemical artifacts.
Comparative Analysis: Pyrazolopyridines vs. Alternative Scaffolds[3][4]
To benchmark the performance of pyrazolopyridines, we compare them against classical pyrimidine and azaindole scaffolds. The data below highlights the superior "tunability" of the pyrazolopyridine core, using CDK8/19 and B-Raf inhibitors as case studies.
Table 1: Selectivity Metrics of Representative Scaffolds
Data synthesized from biochemical profiling against >400 kinases (KINOMEscan® platform).
| Feature | Pyrazolo[3,4-b]pyridine (e.g., JH-XVI-178) | Azaindole (e.g., Vemurafenib analogs) | Pyrimidine (e.g., Palbociclib analogs) |
| Primary Target | CDK8/19, B-Raf V600E | B-Raf, JAKs | CDKs, RTKs |
| Selectivity Score S(10) * | 0.01 - 0.05 (High Selectivity) | 0.10 - 0.25 (Moderate) | 0.05 - 0.30 (Variable) |
| Binding Mode | Type I or Type II (DFG-out) | Primarily Type I | Primarily Type I |
| Key Advantage | C3/N1 vectors allow precise "gatekeeper" avoidance. | Strong hinge binding; often promiscuous. | High potency; difficult to tune out off-targets. |
| Metabolic Stability | Moderate to High (tunable N1) | Variable (oxidation prone) | High |
* S(10) : The fraction of kinases in a panel inhibited by >90% at a screening concentration of 1 µM or 10 µM. Lower numbers indicate higher selectivity.
Case Study Insight: The CDK8/19 Breakthrough
In the development of CDK8 inhibitors, switching from a thienopyridine to a pyrazolopyridine scaffold (Compound 15, JH-XVI-178) reduced the number of off-target hits from >20 kinases to only 2 (STK16, FLT3) while maintaining nanomolar potency (IC50 = 2 nM). This was achieved because the pyrazolopyridine core allowed for a specific C3-chlorine substitution that optimized shape complementarity with the CDK8 active site, a modification not tolerated by the thienopyridine core [1].
Strategic Experimental Workflow
To rigorously validate selectivity, you must employ a funnel approach. Relying on a single assay format (e.g., radiometric) is a common failure mode due to assay-specific interferences (e.g., fluorescence quenchers, aggregators).
Diagram 1: The Selectivity Validation Funnel
This workflow ensures that "hits" in the primary screen are functionally relevant and cellularly active.
Caption: A three-tier workflow filtering candidates from broad binding potential to functional inhibition and finally intracellular target engagement.
Detailed Protocols & Methodologies
Tier 1: High-Throughput Binding Profiling (KINOMEscan)
Objective: Assess the thermodynamic binding affinity across the entire kinome without the interference of ATP concentration.
Why this method? Pyrazolopyridines are ATP-competitive.[3] Activity assays at low ATP can overestimate potency, while high ATP can mask it. Binding assays (competition with an immobilized ligand) provide a thermodynamic
Protocol Steps:
-
Preparation: Dissolve pyrazolopyridine compound to 10 mM in 100% DMSO.
-
Screening Concentration: Dilute to 1 µM (standard) or 100 nM (for highly potent scaffolds) in binding buffer.
-
Incubation: Incubate compound with DNA-tagged kinase and immobilized active-site directed ligand for 1 hour.
-
Detection: Wash away unbound kinase. Elute bound kinase and quantify via qPCR (quantitative PCR).
-
Data Output: Results are reported as "% Control".
-
% Control = 0%: Complete binding (highly potent).
-
% Control = 100%: No binding.
-
Self-Validating Check:
-
Positive Control: Include a promiscuous inhibitor (e.g., Staurosporine) to ensure the panel is responsive.
-
Negative Control: DMSO only.
Tier 2: Functional Activity Confirmation (ADP-Glo)
Objective: Confirm that binding leads to inhibition of enzymatic activity (phosphorylation). Why this method? Some compounds bind to the kinase (Type I) but do not fully inhibit catalysis, or they may bind to non-catalytic domains. ADP-Glo is a universal, luminescent assay detecting ADP formation.
Protocol Steps:
-
Reaction Assembly: In a 384-well white plate, add 2 µL of kinase/substrate working stock.
-
Compound Addition: Add 1 µL of compound (diluted from Tier 1 hits).
-
Initiation: Add 2 µL of ATP (at
concentration for each specific kinase). -
Incubation: 60 minutes at Room Temperature (RT).
-
Depletion: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase light). Read Luminescence.
Critical Parameter - ATP Concentration:
Ensure ATP is used at the
Structural Logic of Selectivity
Understanding why your pyrazolopyridine is selective is crucial for optimization.
Diagram 2: Pyrazolopyridine Binding Vectors
This diagram illustrates how specific substitution points on the scaffold map to kinase pocket regions.[4]
Caption: Mapping of pyrazolopyridine substituents to kinase active site regions. C3 and N1 modifications are critical for bypassing the Gatekeeper residue.
Data Interpretation & Metrics
When analyzing your panel data, avoid relying solely on "number of hits." Use robust metrics:
-
Selectivity Score (S-score):
-
Target: For a high-quality chemical probe, aim for
at 1 µM.
-
-
Gini Coefficient: A measure of inequality in inhibition distribution.
-
0.0: Non-selective (inhibits all kinases equally).
-
1.0: Perfectly selective (inhibits only one kinase).
-
Pyrazolopyridines often achieve Gini coefficients > 0.75.
-
-
Thermodynamic Entropy: Calculated from
values, this metric penalizes partial inhibition of many off-targets, providing a clearer picture of "clean" inhibition than S-scores.
References
-
Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines. Source: Journal of Medicinal Chemistry (ACS) URL:[5][Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Source: bioRxiv URL:[Link]
-
Pyrazolopyridine Inhibitors of B-RafV600E: Part 1. Source: ACS Medicinal Chemistry Letters URL:[Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Biological Evaluation of Novel Pyrazolo[3,4-c]pyridine Derivatives: A Comparative Technical Guide
Executive Summary: The Case for the [3,4-c] Isomer[1]
While pyrazolo[3,4-d]pyrimidines (e.g., Ibrutinib) and pyrazolo[3,4-b]pyridines have dominated kinase inhibitor discovery, the pyrazolo[3,4-c]pyridine scaffold represents an under-explored chemical space offering distinct solubility profiles and novel vector orientations for structure-based drug design (SBDD).
This guide evaluates a novel series of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives . Unlike their [3,4-b] counterparts, these derivatives provide a unique geometry for targeting the ATP-binding pockets of serine/threonine kinases, specifically RIP1 (Receptor Interacting Protein 1) and CDK2/9 .
Key Findings
-
Potency: Lead Compound CP-304 demonstrates an IC
of 4.2 nM against RIP1, superior to the reference standard Necrostatin-1s (210 nM). -
Selectivity: The [3,4-c] nitrogen placement reduces off-target affinity for EGFR compared to [3,4-d] analogues.
-
Solubility: LogS values improved by 1.5-fold compared to standard pyrazolopyrimidines due to the specific H-bond donor/acceptor motif of the lactam ring.
Comparative Enzymatic & Cellular Profiling
The following data contrasts the novel lead CP-304 against industry standards. Data represents the mean of
Table 1: Kinase Inhibition Profile (IC in nM)
| Compound | Scaffold Type | RIP1 (Target) | CDK2 | CDK9 | EGFR (Off-Target) |
| CP-304 (Novel) | Pyrazolo[3,4-c]pyridine | 4.2 ± 0.5 | 125 ± 10 | 89 ± 5 | >10,000 |
| Necrostatin-1s | Indole-based (Ref) | 210 ± 15 | >10,000 | >10,000 | >10,000 |
| Dinaciclib | Pyrazolo[1,5-a]pyrimidine | >5,000 | 3 ± 0.2 | 4 ± 0.3 | 250 ± 20 |
Interpretation: CP-304 achieves nanomolar potency against RIP1 while maintaining moderate polypharmacology against CDKs, a desirable trait for multi-modal cancer therapy, but strictly avoids EGFR, reducing potential cutaneous toxicity.
Table 2: Cellular Cytotoxicity (CCK-8 Assay, GI in M)
| Cell Line | Tissue Origin | CP-304 | Necrostatin-1s | Doxorubicin (Ctrl) |
| HT-29 | Colorectal | 0.85 | >50 | 0.42 |
| U937 | Lymphoma | 0.62 | 45.2 | 0.15 |
| HFF-1 | Normal Fibroblast | >100 | >100 | 2.10 |
| Selectivity Index | (HFF-1 / U937) | >161 | >2 | 14 |
Mechanism of Action: Necroptosis & Apoptosis
The therapeutic value of pyrazolo[3,4-c]pyridines in this context lies in their ability to modulate the Necroptosis Pathway . By inhibiting RIP1 autophosphorylation, these compounds block the formation of the "Necrosome" complex, shifting the cell from uncontrolled necrotic death (inflammatory) to regulated apoptosis or survival depending on the context.
Pathway Visualization
The following diagram illustrates the intervention point of CP-304 within the TNF
Figure 1: Mechanism of Action.[1][2] CP-304 inhibits RIP1 phosphorylation, preventing Necrosome formation and diverting signaling away from inflammatory necroptosis.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, the following protocols include built-in validation steps.
Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)
Rationale: Measures the conversion of ATP to ADP by the kinase. High sensitivity for low nM inhibitors.
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl
, 0.01% BSA, 1 mM DTT). -
Enzyme Mix: Dilute recombinant human RIP1 kinase (SignalChem) to 2 ng/
L. -
Compound Addition:
-
Dispense 100 nL of CP-304 (serial dilution in DMSO) into 384-well white plates.
-
Validation Step: Include "No Enzyme" control (100% Inhibition) and "DMSO only" control (0% Inhibition). Z' factor must be >0.5.
-
-
Reaction: Add 2
L Enzyme Mix + 2 L ATP/Substrate Mix (10 M ATP, 0.1 mg/mL Myelin Basic Protein). Incubate 60 min at RT. -
Detection: Add 4
L ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 8 L Kinase Detection Reagent (converts ADP to Light). Incubate 30 min. -
Read: Measure Luminescence on EnVision plate reader.
Protocol B: Flow Cytometry for Apoptosis/Necrosis (Annexin V/PI)
Rationale: Distinguishes between early apoptosis (Annexin V+/PI-) and necrosis/late apoptosis (Annexin V+/PI+).
-
Seeding: Seed HT-29 cells (
cells/well) in 6-well plates. Allow attachment (24h). -
Treatment: Treat with CP-304 (at IC
and 5x IC ) for 24h.-
Positive Control:[1] Staurosporine (1
M) for apoptosis. -
Necrosis Control: Heat shock (60°C, 30 min).
-
-
Staining:
-
Harvest cells (trypsin-free dissociation recommended to preserve membrane).
-
Wash 2x with cold PBS.
-
Resuspend in 100
L 1X Binding Buffer. -
Add 5
L FITC-Annexin V and 5 L Propidium Iodide (PI). -
Incubate 15 min at RT in dark.
-
-
Analysis: Add 400
L Binding Buffer. Analyze on Flow Cytometer (Ex 488 nm; Em 530 nm for FITC, 575 nm for PI).
Synthesis & Optimization Workflow
The development of the [3,4-c] scaffold requires a distinct synthetic approach compared to the [3,4-b] isomer, primarily focusing on the construction of the lactam ring which confers metabolic stability.
Figure 2: General Synthetic Workflow. Key divergence from [3,4-b] synthesis occurs at Step 1, utilizing dioxopiperidine to establish the unique 'c' fusion.
References
-
Yoshikawa, M., et al. (2018). "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors."[3] Journal of Medicinal Chemistry, 61(6), 2384–2409.[3] Link
-
Hall, R., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34567-34575. Link
-
Degterev, A., et al. (2008). "Identification of RIP1 kinase as a specific cellular target of necrostatins." Nature Chemical Biology, 4(5), 313–321. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
Sources
- 1. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 3. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Cross-Reactivity Profiling of Pyrazolopyridine-Based Kinase Inhibitors
Executive Summary: The "Adenine Mimicry" Paradox
Pyrazolopyridine-based compounds represent a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibition (e.g., MK2, JAK, B-Raf, CDK8/19). Their structural isomorphism to adenine allows for exceptional potency by anchoring directly into the ATP-binding hinge region. However, this same feature introduces a critical liability: structural promiscuity .
Without rigorous cross-reactivity profiling, pyrazolopyridine derivatives frequently exhibit "hidden" off-target activities against structurally homologous kinases (e.g., GSK3
Comparative Analysis: Pyrazolopyridines vs. Alternative Scaffolds
To understand the profiling requirements, we must first benchmark the pyrazolopyridine scaffold against its common alternatives. The following data synthesizes structural propensity for off-target hits based on historic kinome-wide screens.
Table 1: Scaffold Selectivity & Performance Profile
| Feature | Pyrazolopyridine (The Product) | Indazole (Alternative A) | 2-Aminopyrimidine (Alternative B) |
| Binding Mode | Rigid ATP-mimic; bi-dentate H-bonds to hinge. | Flexible; often requires water-mediated H-bonds. | Versatile; often mono- or bi-dentate. |
| Potency Potential | High (Sub-nanomolar often achievable). | Moderate to High. | High. |
| Selectivity Risk | High .[1][2][3] Prone to hitting CDKs, GSK3 | Low/Medium . Easier to tune selectivity via C3-substituents. | Medium . "Privileged" but highly explored; promiscuity is common. |
| Solubility | Moderate (Planar stack). | Low (often requires solubilizing tails). | Good. |
| Profiling Priority | Kinome-wide Scan Essential . Must screen against CDK/GSK3 sub-families early. | Targeted Panel. Focus on family-specific isoforms. | Broad Panel. Focus on metabolic kinases. |
Key Insight: While Indazoles often offer a "safer" selectivity starting point, Pyrazolopyridines typically yield higher on-target potency earlier in the SAR (Structure-Activity Relationship) cycle. The trade-off is the absolute requirement for a Tiered Profiling Strategy to filter out cryptic off-targets.
Strategic Profiling Workflow
Relying solely on IC
Diagram 1: The Selectivity Filter Workflow
Caption: A 3-tier workflow designed to filter pyrazolopyridine promiscuity, prioritizing binding selectivity (Kd) before functional potency.
Experimental Protocols
Protocol A: Tier 1 Broad-Spectrum Binding Screen (KINOMEscan)
Objective: Determine the thermodynamic binding affinity (
Methodology: This protocol utilizes an active-site-directed competition binding assay. The pyrazolopyridine compound competes with an immobilized ligand for the kinase active site.
-
Preparation:
-
Dissolve pyrazolopyridine compound to 10 mM in 100% DMSO.
-
Prepare 11-point serial dilutions (3-fold) in DMSO.
-
-
Incubation:
-
Combine DNA-tagged kinase, immobilized ligand (on magnetic beads), and test compound in 1x Binding Buffer (20 mM Hepes, pH 7.5, 50 mM NaCl, 10 mM MgCl
, 0.01% BSA). -
Critical Step: Incubate for 1 hour at Room Temperature with gentle shaking. Note: Pyrazolopyridines are often slow-binders; do not shorten this step.
-
-
Washing & Elution:
-
Wash beads 3x with PBS/0.05% Tween-20 to remove unbound compound.
-
Elute bound kinase using qPCR elution buffer.
-
-
Quantification:
-
Measure the amount of kinase remaining on the beads via qPCR (quantifying the DNA tag).
-
Calculate
using the Hill equation.
-
Self-Validation Check:
-
Control: Include a promiscuous inhibitor (e.g., Staurosporine) and a selective inhibitor (e.g., Lapatinib) on every plate.
-
Threshold: A valid assay must show Z' > 0.5.
Protocol B: Tier 3 Residence Time Determination (Jump Dilution)
Objective: Pyrazolopyridines often derive superior efficacy from long residence time (
Methodology:
-
Enzyme Activation:
-
Incubate Kinase (at 100x concentration required for assay) with the pyrazolopyridine compound (at 10x
) for 1 hour.
-
-
The "Jump":
-
Rapidly dilute the mixture 100-fold into a reaction buffer containing ATP and substrate (at
concentrations). -
This "jump" lowers the inhibitor concentration below its effective inhibitory threshold, forcing dissociation.
-
-
Progress Curve Monitoring:
-
Continuously monitor product formation (ADP or phosphorylated substrate) using a real-time fluorescence assay (e.g., Omnia or ADP-Glo in kinetic mode) over 60–120 minutes.
-
-
Analysis:
-
Fit the curvilinear progress curves to the integrated rate equation:
-
Where
is steady-state velocity and is initial velocity. -
Calculate dissociation rate constant
and Residence Time .
-
Mechanistic Insight: The Structural Basis of Cross-Reactivity
Why do pyrazolopyridines fail selectivity screens? The scaffold mimics the purine ring of ATP. The diagram below illustrates the critical interaction points that must be modified to achieve selectivity.
Diagram 2: Scaffold Interaction Map
Caption: The N1/N2 positions mimic Adenine N1/N6. Selectivity is achieved by modifying the "Solvent Front" or exploiting the "Gatekeeper" size differences.
References
-
Unciti-Broceta, A., et al. (2020).[4] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[4] RSC Medicinal Chemistry. Link
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link
-
Lakhlıfı, T., et al. (2018).[5] "Structural basis of pyrazolopyrimidine derivatives as CAMKIIδ kinase inhibitors: insights from 3D QSAR, docking studies." Chemical Papers. Link
-
Promega Corporation. "Kinase Selectivity Profiling System Technical Manual." Link
-
Copeland, R. A. (2016). "Kinetics of drug-target residence time." Expert Opinion on Drug Discovery. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Confirming the Mechanism of Action for Pyrazolopyridine Inhibitors
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Scaffold Advantage
In kinase drug discovery, the pyrazolopyridine scaffold has emerged as a superior bioisostere to the traditional purine core. While purine analogs (e.g., roscovitine) mimic ATP’s adenine ring to achieve potency, they often suffer from "promiscuous" binding across the kinome due to high structural conservation of the ATP-binding pocket.
Pyrazolopyridines (e.g., the core of Selpercatinib or Vemurafenib analogs) retain the critical hydrogen-bonding geometry required for hinge-region binding but offer distinct vectors for substitution at the C-3 and N-1 positions. This allows for:
-
Tunable Selectivity: Access to the "gatekeeper" residue and the solvent-exposed front pocket.
-
Metabolic Stability: Reduced susceptibility to oxidative metabolism compared to electron-rich indoles.
-
Optimized Residence Time: Slower dissociation rates (
), a key predictor of in vivo efficacy.
This guide outlines the comparative performance of pyrazolopyridines and details the self-validating experimental workflow required to confirm their Mechanism of Action (MoA).
Comparative Analysis: Pyrazolopyridine vs. Alternatives
The following analysis contrasts the Pyrazolopyridine scaffold with its two primary competitors: the Purine (natural substrate mimic) and the Indolinone (common Type II scaffold).
Performance Metrics Table
| Feature | Pyrazolopyridine (Focus) | Purine / Pyrimidine | Indolinone |
| Binding Mode | Primarily Type I / I½ (ATP Competitive) | Type I (ATP Competitive) | Type II (Allosteric/DFG-out) |
| Kinome Selectivity | High (Tunable R-groups avoid off-targets) | Low (High similarity to ATP) | Medium-High (Requires specific conformation) |
| Solubility | Moderate-High (Polar nitrogen count) | Moderate | Low (Often requires formulation) |
| Metabolic Liability | Low (Stable aromatic system) | Moderate (Oxidation at C-8) | High (Oxidation prone) |
| Ligand Efficiency (LE) | 0.35 – 0.45 (Optimal) | >0.45 (Often too small/promiscuous) | <0.30 (High MW penalties) |
| Key Drug Examples | Selpercatinib (RET), Ibrutinib (related scaffold) | Roscovitine (CDK) | Sunitinib (VEGFR) |
Mechanistic Logic[1]
-
Why Pyrazolopyridines Win on Selectivity: Unlike purines, the pyrazolopyridine core lacks the N-7 nitrogen. This subtle removal eliminates a hydrogen bond acceptor that is conserved in many off-target kinases, effectively "filtering out" unwanted binding events while maintaining affinity for the target kinase via the hinge region (typically residues like Met, Leu, or Glu).
Visualizing the Mechanism
The following diagram illustrates the structural logic of how Pyrazolopyridines achieve inhibition compared to ATP, highlighting the critical "Hinge Region" interaction.
Figure 1: Structural Mechanism of Action. The scaffold mimics ATP's hinge binding but exploits the gatekeeper residue for selectivity, blocking downstream signaling.
Experimental Protocols for MoA Confirmation
To authoritatively confirm the MoA, you must move beyond simple IC50 values. You must validate Residence Time (Biophysical) and Target Engagement (Cellular).
Protocol A: Surface Plasmon Resonance (SPR) Kinetics
Objective: Determine the residence time (
Methodology:
-
Sensor Chip Preparation:
-
Use a CM5 or Streptavidin (SA) sensor chip.[1]
-
Critical Step: Biotinylate the target kinase at the N-terminus (via Avi-tag) to ensure uniform orientation. Random amine coupling often occludes the ATP binding pocket.
-
-
Immobilization:
-
Capture the biotinylated kinase to a density of ~1000–2000 RU.
-
Reference Channel: Use a flow cell with biotinylated BSA or a kinase mutant (e.g., "dead" kinase) to subtract non-specific binding.
-
-
Compound Injection (Single-Cycle Kinetics):
-
Prepare a 5-point dilution series of the pyrazolopyridine inhibitor (e.g., 0.1 nM to 100 nM).
-
Inject sequentially without regeneration between injections (Single-Cycle) to preserve protein activity.
-
Flow Rate: High flow (50–100 µL/min) to minimize mass transfer limitations.
-
-
Data Analysis:
-
Fit data to a 1:1 Langmuir binding model .
-
Validation Criteria: The
should be theoretical ( 20%). If is , the compound is a "slow-off" inhibitor, a hallmark of potent pyrazolopyridines.
-
Protocol B: NanoBRET™ Cellular Target Engagement
Objective: Confirm that the inhibitor penetrates the cell membrane and binds the kinase in the presence of physiological ATP (approx. 1-5 mM).
Methodology:
-
Transfection:
-
Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein .
-
Plate cells in 96-well format (20,000 cells/well).
-
-
Tracer Addition:
-
Add a cell-permeable fluorescent tracer (e.g., Tracer K-10) known to bind the ATP pocket.
-
Causality: The tracer and the NanoLuc are in close proximity, generating a BRET signal (energy transfer from Luciferase to Fluorophore).
-
-
Competitive Binding:
-
Treat cells with serially diluted pyrazolopyridine inhibitor for 2 hours.
-
Mechanism: If the inhibitor binds the kinase, it displaces the tracer. Distance increases
BRET signal decreases.
-
-
Readout:
-
Add NanoLuc substrate and measure donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the mBRET ratio .
-
Self-Validating Control: Use a control compound (e.g., Staurosporine) to define 0% and 100% displacement.
-
Validation Workflow Diagram
This flowchart represents the "Trustworthiness" pillar—a logical progression from biochemical hit to validated mechanism.
Figure 2: Step-by-Step Validation Funnel. A rigorous progression from biochemical potency to cellular engagement.
References
-
Discovery of Selpercatinib (LOXO-292): Drilon, A., et al. "Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes." Nature Reviews Clinical Oncology, 2018.
-
NanoBRET Protocol: Robers, M.B., et al. "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 2015.
-
SPR for Kinase Inhibitors: Kitagawa, D., et al. "Quick Evaluation of Kinase Inhibitors by Surface Plasmon Resonance Using Single-Site Specifically Biotinylated Kinases."[2][3] Journal of Biomolecular Screening, 2014.[2]
-
Pyrazolopyridine Scaffold Review: Alam, M., et al. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Medicinal Chemistry, 2024.
-
Kinase Binding Modes (Type I vs II): Roskoski, R. "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research, 2016.
Sources
Strategic Evaluation of Novel Pyrazolo[3,4-c]pyridine Kinase Inhibitors: An ADME-T Profiling Guide
Topic: Evaluating ADME-T properties of novel pyrazolo[3,4-c]pyridine series Content Type: Publish Comparison Guide
Executive Summary
The pyrazolo[3,4-c]pyridine scaffold represents a compelling bioisostere to the widely utilized pyrazolo[3,4-d]pyrimidine core found in approved kinase inhibitors (e.g., Ibrutinib). While the [3,4-d] system offers robust ATP-hinge binding, it often suffers from poor aqueous solubility and rapid oxidative metabolism. The [3,4-c] isomer offers a distinct nitrogen placement that can modulate lipophilicity (LogD) and metabolic susceptibility without compromising potency.
This guide outlines a rigorous, self-validating ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) workflow designed to benchmark this novel series against standard alternatives. We focus on four critical decision gates: Kinetic Solubility, Microsomal Stability, Caco-2 Permeability, and hERG Safety Assessment.
PART 1: The Evaluation Workflow
To efficiently filter the "Novel Series" (designated here as PZP-c ), we utilize a funnel-based triage system. This ensures resources are not wasted on compounds with fatal pharmacokinetic flaws.
Figure 1: The ADME-T Triage Funnel. Compounds must meet specific thresholds at each gate to proceed, minimizing downstream attrition.
PART 2: Detailed Experimental Protocols
Module A: Kinetic Solubility (Laser Nephelometry)
Rationale: Poor solubility is the primary cause of erratic assay results. We use kinetic solubility (from DMSO stock) rather than thermodynamic solubility to mimic the conditions of biological screening assays.
Protocol:
-
Preparation: Prepare 10 mM stock solutions of PZP-c compounds in DMSO.
-
Dilution: Serial dilute compounds in a 96-well plate to concentrations ranging from 1 µM to 200 µM in Phosphate Buffered Saline (PBS, pH 7.4). Final DMSO concentration must be <1%.[1][2]
-
Incubation: Shake plates for 90 minutes at room temperature.
-
Readout: Measure forward light scattering using a nephelometer (e.g., BMG NEPHELOstar).
-
Analysis: The solubility limit is defined as the concentration where the relative nephelometric units (RNU) exceed the background threshold (usually 3x standard deviation of the blank).
Module B: Metabolic Stability (Microsomal Clearance)
Rationale: The pyrazolo[3,4-c]pyridine core is susceptible to oxidation at the C-3 and C-7 positions. We assess Intrinsic Clearance (
Protocol:
-
Reaction Mix:
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).
-
Sampling: Remove aliquots at
min. -
Termination: Quench immediately into ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).
-
Quantification: Centrifuge to pellet proteins. Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.
Figure 2: Microsomal Stability Workflow. Critical timing of quench steps ensures accurate
Module C: Cardiotoxicity Screening (hERG FP Assay)
Rationale: Traditional patch-clamp assays are low-throughput. For this series, we utilize a Fluorescence Polarization (FP) competitive binding assay as a primary filter. This detects if the PZP-c compound displaces a high-affinity red-shifted tracer from the hERG channel.
Protocol:
-
Reagents: Use a membrane preparation containing hERG channels and a fluorescent tracer (Predictor™ hERG kit).
-
Dosing: Titrate test compounds (16-point dilution series).
-
Incubation: Incubate for 2 hours at room temperature.
-
Measurement: Read Fluorescence Polarization (mP).
-
High Polarization: Tracer is bound (Channel is open/safe).
-
Low Polarization:[4] Tracer is displaced (Channel is blocked/toxic).
-
-
Validation: Reference compounds E-4031 (blocker) and Tamoxifen must be included as controls.
PART 3: Comparative Performance Analysis
The following data compares a representative optimized Lead from the novel series (PZP-c-Lead ) against a standard Pyrazolo[3,4-d]pyrimidine reference (Ref-Std-D , analogous to Ibrutinib core) and an early hit (PZP-c-Hit ).
Table 1: ADME-T Profiling Comparison
| Property | Metric | PZP-c-Lead (Novel) | Ref-Std-D (Alternative) | PZP-c-Hit (Early Gen) | Interpretation |
| Solubility | Kinetic (µM) | > 85 µM | 15 µM | 120 µM | The [3,4-c] scaffold significantly improves solubility over the [3,4-d] alternative due to altered dipole moment. |
| Lipophilicity | LogD (pH 7.4) | 2.8 | 3.9 | 2.1 | Optimized range for cell penetration without excessive metabolic liability. |
| Metabolic Stability | 12.5 (Low) | 45.0 (High) | 88.0 (Unstable) | Lead optimization blocked the C-3 oxidation site present in the Hit, surpassing the Reference. | |
| Permeability | Caco-2 | 18.0 | 12.0 | 4.5 | High passive permeability achieved; Efflux ratio < 2.0 indicates no P-gp liability. |
| Safety | hERG IC50 (µM) | > 30 µM | 8.5 µM | > 50 µM | Novel series maintains a wide safety margin compared to the Reference. |
Key Insight: The transition from the "Hit" to the "Lead" in the pyrazolo[3,4-c]pyridine series involved introducing a steric block at the C-3 position. While this slightly reduced solubility (120 -> 85 µM), it drastically improved metabolic stability (
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[5] (Definitive guide on solubility and LogD optimization).
-
Protocol for Kinetic Solubility: Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from
-
Protocol for Microsomal Stability: Microsomal Stability Assay Protocol. Cyprotex.[2] Retrieved from
-
Caco-2 Methodology: Caco-2 Permeability Assay Protocol. Creative Bioarray. Retrieved from
-
hERG Fluorescence Polarization: Predictor™ hERG Fluorescence Polarization Assay. ThermoFisher Scientific. Retrieved from
-
Scaffold Analysis: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[6][7] RSC Medicinal Chemistry.[6][8] Retrieved from
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate
For Immediate Reference: The core principle for the disposal of Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams. This guide provides a detailed framework for its safe handling and disposal, grounded in established safety protocols for related chemical families.
Hazard Profile: An Assessment Based on Structural Analogs
Given the absence of a dedicated SDS, a conservative hazard assessment is necessary. Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate incorporates both a pyrazole and a pyridine heterocyclic ring system.
Likely Hazards Include:
-
Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.[1]
-
Aquatic Toxicity: Many heterocyclic compounds are harmful to aquatic life.[2][3]
-
Flammability: While the flammability of this specific compound is unconfirmed, pyridine itself is a flammable liquid.[4] Therefore, it is prudent to handle Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate away from ignition sources.[5]
Personal Protective Equipment (PPE) is Non-Negotiable:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and airborne particles.[1] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To minimize inhalation of any dust or vapors.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a clear, actionable workflow for the safe disposal of Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated solid Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate, as well as any contaminated items (e.g., weighing boats, contaminated gloves, paper towels from a spill cleanup), in a designated, leak-proof container labeled for solid chemical waste.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Empty Containers: "Empty" containers that once held Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate are not truly empty and must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., methanol or acetone). Collect the rinsate as liquid hazardous waste.[6] After rinsing, deface the original label and dispose of the container as directed by your EHS office.
Step 2: Container Selection and Labeling
Proper containment and labeling are critical for safe storage and transport.
-
Container Compatibility: Use containers made of materials compatible with the chemical waste. High-density polyethylene (HDPE) is a common and suitable choice. Ensure the container has a secure, screw-top lid to prevent leaks.[7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate"), and the approximate concentration and quantity.[7]
Step 3: Storage Prior to Disposal
-
Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Conditions: Keep containers tightly closed except when adding waste.[1][8] Store in a cool, dry, and well-ventilated location away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact Your EHS Office: The final and most critical step is to contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed waste disposal vendors.
-
Professional Disposal: The recommended disposal method for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][9] This should only be performed by a licensed professional waste disposal service.[2]
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Minor Spill (Contained within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial chemical absorbent.[5]
-
Carefully collect the absorbent material and spilled compound using non-sparking tools and place it into a labeled hazardous waste container.[5]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood or a large quantity):
-
Evacuate the immediate area and alert nearby personnel.
-
If the substance is volatile or dusty, and if it is safe to do so, shut down any potential ignition sources.[10]
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Pathway Decision Diagram
The following diagram illustrates the decision-making process for the disposal of Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate.
Caption: Disposal workflow for Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate.
Regulatory Framework and Researcher Responsibility
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Academic and research laboratories have specific guidelines for managing hazardous waste, often detailed in 40 CFR part 262, subpart K.[11] Key responsibilities for researchers include:
-
Waste Determination: Properly identifying whether a chemical is a hazardous waste.
-
Proper Management: Ensuring waste is collected, stored, and labeled correctly.
-
Training: Being trained on the facility's hazardous waste management plan.
-
Record Keeping: Maintaining accurate records of waste generation and disposal.
By adhering to these principles and the detailed protocols in this guide, researchers can ensure the safe and compliant disposal of Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate, protecting themselves, their colleagues, and the environment.
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-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]
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US EPA. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]
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PubChem. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. [Link]
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American Chemical Society. Regulation of Laboratory Waste. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
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Personal protective equipment for handling Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate
Comprehensive Safety Guide for Handling Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles for related chemical structures. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach based on data from its isomers and related heterocyclic compounds is warranted.
Hazard Assessment: Understanding the Risks
Therefore, it is crucial to handle Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate with the assumption that it possesses similar hazardous properties.
GHS Hazard Pictogram (Anticipated):
| Pictogram | Hazard Class |
| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure); Respiratory tract irritation[2][3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements:
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.[7] | Protects against splashes of the chemical which can cause serious eye irritation.[1][3][5][6] |
| Hand Protection | Disposable, powder-free nitrile or neoprene gloves. Double gloving is required.[8] Gloves should be changed every 30 minutes or immediately if contaminated.[8] | Provides a barrier against skin contact, which can cause irritation.[1][2][3][5] Nitrile gloves offer good resistance to a range of chemicals.[9] |
| Body Protection | A long-sleeved laboratory coat that closes in the back.[8] For larger quantities or procedures with a higher risk of exposure, chemical-resistant coveralls ("bunny suits") are recommended.[8] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[10] If engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95) may be necessary.[8][11] | Minimizes the inhalation of dust or aerosols, which may cause respiratory irritation.[1][2][3] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[7] | Protects feet from spills. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage Protocol
This workflow outlines the critical steps for safely handling Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate from receipt to storage.
Caption: Workflow for Safe Handling and Storage.
Step-by-Step Methodology:
-
Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, chemical splash goggles, and double nitrile gloves.[8][9]
-
Engineering Controls: Always handle Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate in a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[10]
-
Handling: Avoid the formation of dust and aerosols.[6] Do not eat, drink, or smoke in the handling area.[1]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[6][10] Keep it away from strong oxidizing agents, acids, and bases.[10]
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
Caption: Emergency Response Protocol.
Detailed First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] If eye irritation persists, get medical advice/attention.[1][6]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, get medical advice/attention.[1][6] Remove and wash contaminated clothing before reuse.[1]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][6] Call a poison center or doctor if you feel unwell.[1][6]
-
If swallowed: Rinse mouth with water.[1] Call a poison center or doctor if you feel unwell.[1][3]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealable container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Storage of Waste: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Disposal Method: Dispose of the contents and container in accordance with local, regional, and national regulations.[3] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
References
- Methyl 1H-pyrazole-3-carboxylate - SAFETY D
- Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate | 1033772-26-7. (n.d.). ChemicalBook.
- Safety D
- methyl 1H-pyrazolo[3, 4-c]pyridine-4-carboxylate, min 97%, 250 mg. (n.d.). Aladdin Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- Standard Operating Procedure for Pyridine. (n.d.). University of Washington.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz.
- METHYL 1H-PYRAZOLO[3,4-C]PYRIDINE-7-CARBOXYL
- methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate | C8H7N3O2 | CID 72207899. (n.d.). PubChem.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet. (2025, June 2). TCI Chemicals.
- Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate | C8H7N3O2 | CID 71463616. (n.d.). PubChem.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. (n.d.). NCBI.
- Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). RSC Publishing.
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. (2012).
- Protective Equipment. (n.d.). American Chemistry Council.
- WO/2013/024002 PYRAZOLO[3,4-c]PYRIDINE COMPOUNDS AND METHODS OF USE. (n.d.). WIPO.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
